2-Amino-3-ethyl-phenol
Description
Contextualization within Aminophenol Chemistry Research
2-Amino-3-ethyl-phenol is a derivative of aminophenol, a class of aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) functional group attached to a benzene (B151609) ring. Structurally, it is defined by an amino group at the second position and an ethyl (-CH₂CH₃) substituent at the third position of the phenol (B47542) ring. Aminophenols, as a chemical family, are recognized for their reactivity, which is conferred by the electron-donating nature of both the amino and hydroxyl groups. This reactivity makes them crucial intermediates in a variety of chemical syntheses.
The broader field of aminophenol research is active, with studies exploring their application in creating polymers, pharmaceuticals, and dyes. researchgate.net For instance, p-Aminophenol (PAP) is a significant industrial intermediate synthesized from nitrobenzene (B124822). acs.org Research also extends to the synthesis and biological evaluation of various aminophenol derivatives, such as Schiff bases, which have been investigated for potential antimicrobial and antidiabetic activities. nih.govmdpi.com The oxidation mechanisms of aminophenols are also a subject of academic inquiry. physchemres.org this compound fits within this context as a specific structural variant, with its ethyl group providing different steric and electronic properties compared to simpler aminophenols.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-3-ethylphenol | nih.govsigmaaldrich.com |
| CAS Number | 398136-39-5 | nih.govsigmaaldrich.com |
| Molecular Formula | C₈H₁₁NO | nih.govcymitquimica.com |
| InChI Key | LVIDDVVDZXNNRD-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| Canonical SMILES | CCC1=C(C(=CC=C1)O)N | nih.gov |
Significance as a Synthetic Intermediate in Advanced Organic Synthesis
The primary significance of this compound lies in its role as a synthetic intermediate, or a building block, for creating more complex molecules. The presence of the nucleophilic amino and hydroxyl groups on the aromatic ring makes the compound reactive and versatile. These functional groups can participate in various chemical reactions, including electrophilic aromatic substitution, where they direct incoming electrophiles to specific positions on the ring.
It is utilized as an intermediate in the production of dyes and pigments, among other organic compounds. The synthesis of this compound itself can be achieved through methods such as the reductive amination of 3-ethyl-2-nitrophenol, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The availability of such synthetic routes allows for its use in further, more advanced organic synthesis processes where its specific substitution pattern is required. The broader class of related compounds, vinylphosphonium salts, demonstrates the utility of such building blocks in intramolecular Wittig reactions to form complex carbo- and heterocyclic ring systems. beilstein-journals.org
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 137.18 g/mol | nih.gov |
| XLogP3 | 1.7 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 137.084063974 Da | nih.gov |
| Polar Surface Area | 46.3 Ų | nih.gov |
Note: The properties in Table 2 are computationally generated values from PubChem. nih.gov
Overview of Current Research Trajectories and Academic Interest
Current academic and industrial interest in this compound appears to be primarily linked to its utility in synthetic chemistry. While not a widely studied compound on its own, its derivatives are subjects of investigation for potential therapeutic applications, including anti-inflammatory and antimicrobial properties. The existence of patents associated with this chemical structure further signals its relevance in commercial or research and development contexts. nih.gov
The research trajectory for compounds like this compound is often embedded within broader programs. These may include the development of novel molecules for biological screening or the creation of new materials. For example, research into aminophenol derivatives extends to their use in forming Schiff bases with potential DNA interaction, highlighting a possible route for developing new therapeutic agents. nih.gov The study of polymerization of aminophenol isomers, like meta-aminophenol, to create materials with specific electronic properties is another active research area, suggesting potential applications for substituted aminophenols in materials science. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIDDVVDZXNNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Unconventional Synthetic Strategies
Unconventional synthetic strategies for preparing 2-amino-3-ethyl-phenol and its analogs often focus on novel reaction designs that can offer advantages over more established routes. These can include milder reaction conditions, unique reactivity patterns, and the construction of the target molecule in a more efficient manner.
Reductive Amination Protocols for Aromatic Nitro Compounds
A primary and effective route to this compound is the reductive amination of 3-ethyl-2-nitrophenol. This transformation involves the reduction of the nitro group to an amine. A variety of reducing agents and catalytic systems can be employed for this purpose. Common methods include the use of hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C). Alternatively, chemical reducing agents like iron powder in acidic media can also achieve this reduction. Another approach involves the use of hydroiodic acid (HI) in conjunction with hypophosphorous acid (H₃PO₂) for the reduction of the nitro group. nih.gov While this method has been applied to the synthesis of other aminophenol derivatives, the synthesis of this compound via this route has been noted to be challenging due to difficulties in separating the desired product from isomers present in the starting material, 3-ethylphenol (B1664133). nih.gov
| Starting Material | Reducing Agent/Catalyst | Product | Notes |
| 3-ethyl-2-nitrophenol | H₂ / Pd/C | This compound | A common and effective catalytic hydrogenation method. |
| 3-ethyl-2-nitrophenol | Fe / Acid | This compound | A classical chemical reduction method. |
| 3-ethyl-2-nitrophenol | HI / H₃PO₂ | This compound | Work-up involves removal of HI under reduced pressure. nih.gov |
Direct Amination Approaches of Substituted Phenols
Direct amination of substituted phenols presents a more atom-economical approach to synthesizing aminophenols. For the synthesis of this compound, this would involve the direct amination of 3-ethylphenol. Such reactions are typically carried out with ammonia (B1221849) in the presence of a catalyst, often under conditions of high temperature and pressure. Catalysts such as copper or palladium have been reported for this type of transformation. Another approach involves the direct conversion of phenols to primary cyclohexylamines using a rhodium catalyst, which proceeds through the amination of the phenol (B47542). lookchem.com While this method results in a saturated ring, it demonstrates the potential for direct C-N bond formation from phenols.
More advanced biocatalytic approaches for direct amination are also being explored. For instance, flavoprotein oxidases have been shown to catalyze the direct oxidative amination of para-substituted phenols. researchgate.netrug.nl These enzymes utilize molecular oxygen and release hydrogen peroxide as a byproduct, offering a greener alternative to traditional chemical methods. researchgate.netrug.nl While this has been demonstrated for para-substituted phenols, the development of enzymes for ortho-amination could provide a direct route to compounds like this compound.
| Starting Material | Reagents/Catalyst | Product | Key Features |
| 3-ethylphenol | NH₃ / Cu or Pd catalyst | This compound | High temperature and pressure are typically required. |
| Phenol | NH₃ / Rh/C catalyst | Cyclohexylamine | Demonstrates direct amination of the phenolic ring. lookchem.com |
| p-substituted phenols | Flavoprotein oxidase, O₂, Amine | Aminated phenol | Biocatalytic, environmentally friendly approach. researchgate.netrug.nl |
Cascade and Cycloaddition Reactions for Substituted Aminophenols
Cascade and cycloaddition reactions offer sophisticated and efficient pathways to complex molecules from simpler starting materials in a single operation. A notable example is the construction of substituted 2-aminophenols through a formal [3+3] cycloaddition. This one-pot, three-component reaction involves an alkyl 1-chlorocyclopropanecarboxylate, an alkyne diester, and an amine. acs.org The reaction proceeds through an in situ generated enamine and a cyclopropene (B1174273) intermediate to afford the substituted 2-aminophenol (B121084) in high yields. acs.org This strategy allows for the rapid assembly of the aminophenol core with various substitution patterns.
Another cascade approach involves the enantioselective synthesis of functionalized 2-amino-4H-chromenes from 2-alkyl-substituted phenols and active methylene (B1212753) compounds. acs.org This reaction is initiated by a manganese dioxide mediated C-H oxidation to generate an ortho-quinone methide, which then undergoes a Michael addition and cyclization catalyzed by a bifunctional squaramide. acs.org While this produces a chromene, the underlying principle of generating a reactive intermediate from a phenol for subsequent C-N bond formation is relevant to the synthesis of substituted aminophenols.
| Reaction Type | Key Reactants | Product Type | Significance |
| Formal [3+3] Cycloaddition | Alkyl 1-chlorocyclopropanecarboxylate, alkyne diester, amine | Substituted 2-aminophenols | One-pot, three-component, high-yield synthesis. acs.org |
| C-H Oxidation/Michael Addition/Cyclization Cascade | 2-alkyl-substituted phenols, active methylene compounds | Functionalized 2-amino-4H-chromenes | Enantioselective synthesis of complex heterocyclic structures. acs.org |
Electrochemical Synthesis of Aminophenol Derivatives
Electrochemical methods provide a green and versatile platform for organic synthesis, often avoiding the need for harsh chemical oxidants or reductants. The electrochemical synthesis of aminophenol derivatives can be approached through the reduction of the corresponding nitro compounds. The electrochemical reduction of aromatic nitro compounds at a platinum electrode in a weakly acidic medium is a known synthetic method. researchgate.net This approach could be applied to the reduction of 3-ethyl-2-nitrophenol to yield this compound.
Furthermore, the electrochemical oxidation of ortho-aminophenols can lead to the formation of other valuable structures. For example, a TEMPO-catalyzed electrochemical method has been developed for the dehydrogenative cyclocondensation of o-aminophenols to produce aminophenoxazinones. rsc.org This reaction proceeds under mild conditions and in the absence of stoichiometric oxidants. rsc.org The electrochemical behavior of aminophenols has been studied, indicating that ortho-aminophenol derivatives undergo dimerization upon oxidation. researchgate.net
| Precursor/Substrate | Electrochemical Method | Product Type | Key Advantage |
| Aromatic nitro compounds | Cathodic reduction | Aminophenols | Avoids chemical reducing agents. researchgate.net |
| o-aminophenols | Anodic oxidation (TEMPO-catalyzed) | Aminophenoxazinones | Mild, sustainable, no stoichiometric oxidants. rsc.org |
Biocatalytic and Enzymatic Synthesis Routes for ortho-Aminophenols
Biocatalysis offers highly selective and environmentally benign synthetic routes. A notable biocatalytic approach for the synthesis of ortho-aminophenols from nitroaromatic compounds involves a two-step enzymatic cascade. This system combines a nitroreductase and a hydroxylaminobenzene (HAB) mutase. nih.gov The nitroreductase first reduces the nitroaromatic compound to a hydroxylaminobenzene intermediate. The HAB mutase then catalyzes the rearrangement of this intermediate to the corresponding ortho-aminophenol. nih.govrsc.org This method has been successfully demonstrated using whole cells of engineered Escherichia coli strains. nih.gov
A combined metal and biocatalyst system has also been developed for the continuous synthesis of aminophenols. In this flow-through system, a nitroaromatic compound is first reduced to a hydroxylaminobenzene by zinc, followed by enzymatic conversion to the ortho-aminophenol by an immobilized HAB mutase. rsc.orgnih.gov This hybrid approach leverages the advantages of both chemical and biological catalysis.
| Starting Material | Biocatalyst/Enzyme System | Product | Methodology |
| Nitroaromatic compounds | Nitroreductase and HAB mutase (in E. coli) | ortho-Aminophenols | Whole-cell biocatalysis. nih.gov |
| Nitroaromatic compounds | Zinc and immobilized HAB mutase | ortho-Aminophenols | Continuous flow chemoenzymatic synthesis. rsc.orgnih.gov |
Catalysis in this compound Synthesis
In reductive amination , palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of the nitro group in 3-ethyl-2-nitrophenol. Other metal catalysts, such as those based on copper, have also been designed and optimized for nitrophenol reduction. rsc.org For the direct amination of 3-ethylphenol, catalysts based on copper or palladium are typically required to facilitate the reaction with ammonia under demanding conditions. Rhodium on carbon (Rh/C) has been shown to be an excellent catalyst for the direct conversion of phenols to primary cyclohexylamines. lookchem.com
In the realm of cascade and cycloaddition reactions , organocatalysts play a crucial role. For instance, a bifunctional squaramide catalyst is used to control the enantioselectivity of the Michael addition/cyclization cascade for the synthesis of 2-amino-4H-chromenes. acs.org
Electrochemical synthesis can also be enhanced by catalysis. The use of TEMPO as an organo-electrocatalyst facilitates the dehydrogenative cyclocondensation of o-aminophenols. rsc.org
Biocatalytic routes are defined by their use of enzyme catalysts. These include nitroreductases, hydroxylaminobenzene mutases, and flavoprotein oxidases, which offer high selectivity under mild conditions. researchgate.netrug.nlnih.govrsc.org
| Synthetic Approach | Catalyst | Role of Catalyst |
| Reductive Amination | Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation of the nitro group. |
| Direct Amination | Copper or Palladium | Facilitates C-N bond formation with ammonia. |
| Direct Amination | Rhodium on Carbon (Rh/C) | Catalyzes the conversion of phenols to cyclohexylamines. lookchem.com |
| Cascade Reaction | Bifunctional Squaramide | Controls enantioselectivity in a Michael addition/cyclization. acs.org |
| Electrochemical Synthesis | TEMPO | Mediates the oxidative cyclocondensation of o-aminophenols. rsc.org |
| Biocatalytic Synthesis | Nitroreductase, HAB mutase, Flavoprotein oxidase | Catalyze specific steps in the enzymatic cascade or direct amination. researchgate.netrug.nlnih.govrsc.org |
Palladium-Catalyzed Transformations for Amination and Reduction
Palladium-based catalysts are pivotal in the synthesis of aminophenols, primarily through two main routes: the reduction of corresponding nitro compounds and the direct amination of phenol derivatives.
One of the most common and effective methods for synthesizing this compound is the catalytic reduction of 2-nitro-3-ethylphenol. This transformation is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This process is a classic example of catalytic hydrogenation, where the nitro group (-NO₂) is selectively reduced to an amino group (-NH₂).
Another palladium-catalyzed approach is the direct amination of 3-ethylphenol. This involves a reaction with an ammonia source, facilitated by a palladium catalyst, often under conditions of high temperature and pressure. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, provides a framework for such transformations, enabling the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. mdpi.com In the context of aminophenol synthesis, this can be applied to the reaction of meta-halophenol derivatives with an amine source, catalyzed by a palladium complex. mdpi.comnih.gov The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. For instance, biarylmonophosphine-based palladium catalysts, like the BrettPhos precatalyst, have been successfully used for the selective N-arylation of 3- and 4-aminophenols. nih.govacs.org
A plausible synthetic pathway to this compound via a palladium-catalyzed process is the reduction of 3-ethyl-2-nitrophenol.
Table 1: Palladium-Catalyzed Synthesis Approaches for Aminophenols
| Method | Starting Material | Reagents | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Reduction | 2-Nitro-3-ethylphenol | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | This compound | |
| Amination | 3-Halophenol derivative | Ammonia or Amine Source | Palladium complex (e.g., with BrettPhos) | meta-Aminophenol derivative | mdpi.comnih.gov |
| N-Arylation | 3-Aminophenol | Aryl Halide | BrettPhos precatalyst | N-Aryl-3-aminophenol | nih.govacs.org |
Ruthenium-Catalyzed C-H Functionalization Strategies for Aminophenols
Ruthenium-catalyzed reactions represent a frontier in synthetic chemistry, enabling the direct functionalization of carbon-hydrogen (C-H) bonds. This atom-economical approach avoids the need for pre-functionalized starting materials like haloarenes.
For the synthesis of aminophenols, ruthenium catalysts can facilitate the ortho-hydroxylation or amination of aniline (B41778) or phenol derivatives. acs.orgdeepdyve.com For example, a novel and efficient synthesis of 2-aminophenols has been developed through Ru-catalyzed C–H mono- and dihydroxylation of anilides using a directing group strategy. acs.org This method exhibits excellent reactivity, regioselectivity, and functional group tolerance. The directing group, often a temporary substituent on the nitrogen atom, positions the ruthenium catalyst in proximity to the target C-H bond, leading to site-selective oxidation.
Similarly, ruthenium-catalyzed C-H amination can introduce an amino group directly onto an aromatic ring. nih.govnih.gov These reactions can be performed under relatively mild conditions, sometimes even at room temperature. nih.gov Dual catalytic systems, combining a ruthenium complex with a phosphine, have been developed for the enantioselective intramolecular C-H amination of aliphatic azides, highlighting the versatility of ruthenium catalysis in forming C-N bonds. rsc.orgsemanticscholar.org While a direct example for this compound is not prominently featured, the principles of Ru-catalyzed C-H functionalization on a substrate like 3-ethylaniline (B1664132) (for hydroxylation) or 3-ethylphenol (for amination) provide a viable synthetic route.
Table 2: Ruthenium-Catalyzed C-H Functionalization for Aminophenol Synthesis
| Reaction Type | Substrate Type | Catalyst System | Key Feature | Product Type | Reference |
|---|---|---|---|---|---|
| C-H Hydroxylation | Anilides | [RuCl₂(p-cymene)]₂ with new directing group | High regioselectivity for ortho-position | 2-Aminophenols | acs.org |
| C-H Amination | Arenes with amide auxiliary | Ru(II) complex with O-benzoyl hydroxylamines | Performed at room temperature | ortho-Aminoarenes | nih.gov |
| C-H Amination | Aliphatic Azides | Dual catalyst: Ru complex and phosphine | Enantioselective ring closure | Chiral cyclic amines | rsc.orgsemanticscholar.org |
Copper-Catalyzed Rearrangement and Michael Addition Cascades
Copper catalysis offers unique pathways for the synthesis of substituted aminophenols through elegant cascade reactions. A notable example is the synthesis of meta-aminophenol derivatives via a copper-catalyzed Current time information in Chatham County, US.-rearrangement followed by an oxa-Michael addition. mdpi.comnih.gov
This process typically starts with an N-alkoxy-2-methylaniline derivative. In the presence of a copper(I) catalyst, such as IPrCuBr (where IPr is a bulky N-heterocyclic carbene ligand), a Current time information in Chatham County, US.-rearrangement occurs. nih.gov In this step, the alkoxy group migrates from the nitrogen atom to the ortho-methyl position, generating a reactive ortho-quinol imine intermediate. nih.gov This intermediate then undergoes an oxa-Michael addition with an alcohol nucleophile, followed by aromatization, to yield the final meta-aminophenol product. nih.gov This cascade reaction is highly efficient and tolerates a variety of functional groups, making it a powerful tool for creating structurally diverse aminophenol derivatives. nih.gov
Copper catalysts, often in the form of copper(I) iodide (CuI), are also fundamental in Ullman-type reactions for C-N and C-O bond formation, providing alternative routes to aminophenol structures. mdpi.comrsc.org For instance, selective O-arylation of 3- and 4-aminophenols can be achieved using copper catalysts with specific ligands like picolinic acid. nih.govacs.org
Table 3: Copper-Catalyzed Cascade Reaction for meta-Aminophenol Synthesis
| Starting Material | Catalyst System | Key Reaction Steps | Product Type | Reference |
|---|---|---|---|---|
| N-Alkoxy-2-methylanilines | IPrCuBr and AgSbF₆ | Current time information in Chatham County, US.-Rearrangement, Oxa-Michael Addition, Aromatization | meta-Aminophenol derivatives | mdpi.comnih.gov |
| 3-Aminophenol + Aryl Iodide | CuI with Picolinic Acid | O-Arylation | O-Aryl-3-aminophenol | nih.govacs.org |
| α,β-unsaturated ester-tethered propiolamides + Nitrones | Copper Catalyst | Asymmetric Kinugasa/Michael Addition Cascade | Chiral Spiro β-Lactams | nih.gov |
Organocatalysis in Aminophenol Derivative Synthesis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and bifunctional catalysts like thioureas have been instrumental in this field. rsc.org
In the context of aminophenol derivative synthesis, organocatalysts can facilitate various asymmetric transformations. For example, hindered aminophenols themselves have been used as highly efficient organocatalysts for the asymmetric addition of organoboron reagents to imines. beilstein-journals.org More relevant to the synthesis of the target compound class, organocatalysts are employed to construct chiral molecules that incorporate the aminophenol motif. Chiral thiourea-amine organocatalysts, for instance, are capable of dual activation, engaging both electrophilic and nucleophilic reactants to enhance reaction rates and enantioselectivity in asymmetric multicomponent reactions (AMCRs). rsc.org These reactions can assemble complex structures, such as highly enantioenriched spirocycles, from simple precursors. rsc.org
The synthesis of L-Prolinamide derivatives from L-proline and 2-aminophenols aims to create organocatalysts that utilize additional hydrogen bonding from the aminophenol moiety to influence stereoselectivity. chula.ac.th These approaches demonstrate the dual role of aminophenols in modern synthesis: as synthetic targets and as components of the catalysts themselves.
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency, yield, and selectivity of synthetic routes to this compound are critically dependent on the optimization of reaction parameters. Key factors include the solvent system, pressure, and temperature.
Solvent System Design and Optimization
The choice of solvent is crucial as it can influence reactant solubility, catalyst stability, and reaction pathway. In the synthesis of aminophenols, various solvent systems are employed.
For the catalytic hydrogenation of nitroaromatics, biphasic systems consisting of an organic solvent (like nitrobenzene (B124822) itself, which acts as a reservoir for the reactant) and an aqueous acid solution are common. kentech.ac.kr The reaction occurs at the interface of the two phases, and the product, p-aminophenol, is formed in the aqueous phase. kentech.ac.kr In other cases, aqueous-alcoholic mediums are frequently used for liquid-phase hydrogenation reactions. researchgate.net
The synthesis of paracetamol from 4-aminophenol (B1666318) highlights the importance of solvent selection for solubility. Changing the solvent from dichloromethane, where 4-aminophenol has poor solubility, to ethyl acetate (B1210297), where it dissolves effectively, led to quantitative yields of the intermediate. acs.org In copper-catalyzed O-arylation of 3-aminophenols, dimethylsulfoxide (DMSO) was found to be an effective solvent, allowing the reaction to proceed with high chemoselectivity under mild conditions. nih.gov The solubility of polymers derived from m-aminophenol has been tested in various organic solvents like NMP, DMF, chloroform, THF, and DMSO, indicating the range of solvents that might be considered for related chemical transformations. tandfonline.com
Table 4: Influence of Solvent on Aminophenol Synthesis
| Reaction | Solvent System | Observation | Reference |
|---|---|---|---|
| Acetylation of 4-Aminophenol | Dichloromethane | Low yield due to poor solubility | acs.org |
| Acetylation of 4-Aminophenol | Ethyl Acetate | Quantitative yield due to good solubility | acs.org |
| Cu-Catalyzed O-Arylation | Dimethylsulfoxide (DMSO) | High yield and chemoselectivity | nih.gov |
| Hydrogenation of Nitrobenzene | Biphasic (Nitrobenzene/Aqueous Acid) | Favored PAP selectivity at high acid concentration | kentech.ac.kr |
| Hydrogenation Reactions | Aqueous-Alcoholic Medium | Common industrial practice | researchgate.net |
Pressure and Temperature Parameter Influences on Yield and Selectivity
Temperature and pressure are critical parameters that directly affect reaction rates, equilibrium positions, and the selectivity between desired products and byproducts.
In the catalytic hydrogenation of nitrobenzene to p-aminophenol, the interplay between temperature and hydrogen pressure is complex. The rate of reduction is often directly proportional to the partial pressure of hydrogen, while the yield of p-aminophenol can be inversely proportional to the pressure. google.com This suggests that while higher pressure speeds up the reaction, it may also favor the formation of byproducts like aniline. google.com
Temperature has a similarly nuanced effect. For the same reaction, the rate of reduction can be inversely proportional to temperature, while the yield is directly proportional to it, within a certain range. google.com For instance, temperatures between 75°C and 100°C are often preferred to balance reaction speed and yield. google.com Below 60°C, yields can be undesirably low, while above 120°C, product purity may decrease. google.comrasayanjournal.co.in One study found an optimal reaction temperature of 70°C for p-aminophenol synthesis, with higher temperatures leading to a decrease in yield due to the favoring of aniline formation. rasayanjournal.co.in The Bamberger rearrangement step in this synthesis is temperature-dependent; it proceeds more efficiently at higher temperatures (e.g., above 343 K or 70°C), which contributes to increased p-aminophenol selectivity. kentech.ac.kr
Table 5: Effect of Temperature and Pressure on p-Aminophenol (PAP) Synthesis
| Parameter | Effect on Reaction Rate | Effect on PAP Yield/Selectivity | Optimal Range (Example) | Reference |
|---|---|---|---|---|
| Hydrogen Pressure | Increases with pressure | Decreases with pressure | Atmospheric to 20 p.s.i.g. | google.com |
| Temperature | Decreases with temperature increase | Increases with temperature (up to optimum) | 70°C - 100°C | google.comrasayanjournal.co.in |
Purity Enhancement Techniques in Synthetic Production
Achieving high purity is a critical step in the production of this compound, ensuring its suitability for subsequent applications. Following the initial synthesis, the crude product typically contains unreacted starting materials, by-products, and residual reagents. Several purification techniques are employed to remove these impurities and isolate the target compound.
Column chromatography is a highly effective method for the purification of this compound. This technique separates compounds based on their differential adsorption to a stationary phase. For this specific compound, silica (B1680970) gel is commonly used as the stationary phase. The crude product is loaded onto the column, and a solvent system, often a gradient of ethyl acetate and hexane, is passed through the column as the mobile phase. The components of the mixture travel through the column at different rates, allowing for the collection of purified this compound in distinct fractions.
Recrystallization is another fundamental technique used to enhance the purity of the final product. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. A suitable solvent or solvent mixture is chosen, in which the target compound is soluble at high temperatures but less soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For this compound, crystallization from a mixture of ethanol (B145695) and water (commonly in a 1:3 volume ratio) has been shown to yield a product with greater than 95% purity. The process involves dissolving the crude solid in the hot solvent mixture and then allowing it to cool slowly, which induces the formation of high-purity crystals of the desired compound.
The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) . This method can separate, identify, and quantify each component in a mixture. For this compound, analysis is typically performed using a C18 column, which is a common type of reversed-phase column.
The table below summarizes the key techniques used for the purification and analysis of this compound.
| Technique | Description | Typical Parameters/Reagents | Outcome |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption. | Stationary Phase: Silica gel Mobile Phase: Ethyl acetate/Hexane gradient | Isolation of the pure compound from by-products. |
| Recrystallization | Purification based on differential solubility. | Solvent System: Ethanol/Water (1:3 v/v) | Yields crystalline solid with >95% purity. |
| High-Performance Liquid Chromatography (HPLC) | Analytical method for purity assessment. | Column: C18 Method: 0.1% TFA in water/acetonitrile | Confirmation of purity and quantification of impurities. |
Elucidation of Chemical Reactivity and Advanced Derivatization
Functional Group Transformation Studies
The reactivity of the amino and hydroxyl groups allows for a range of chemical transformations, enabling the synthesis of diverse derivatives. These reactions include oxidation, reduction, electrophilic substitution, and diazotization.
Oxidative Coupling Reactions and Quinone Formation Mechanisms
The oxidation of 2-Amino-3-ethyl-phenol can proceed via several pathways, prominently leading to the formation of quinones or coupled products. The presence of both an amino and a hydroxyl group on the ring facilitates oxidation.
The process is initiated by a one-electron oxidation to generate a phenoxy radical. This radical is resonance-stabilized, with delocalization of the unpaired electron across the aromatic ring. In the case of o-aminophenols, this oxidation can lead to the formation of o-benzoquinone imine intermediates. These intermediates are highly reactive and can undergo hydrolysis in aqueous solutions to yield the corresponding o-benzoquinone. For instance, the oxidation of the parent 2-aminophenol (B121084) is known to produce o-quinone structures rsc.org. Similarly, p-aminophenol can be oxidized to p-benzoquinone, often through the hydrolysis of an intermediate quinoneimine youtube.com. This transformation can be achieved using various oxidizing agents, including potassium ferricyanide (B76249) or vanadium pentoxide rsc.orgyoutube.com.
Oxidative coupling is another significant reaction pathway. This process can occur intermolecularly, where two molecules of the aminophenol couple to form dimeric or polymeric structures. For example, the oxidation of p-aminophenol can lead to the formation of complex di-imines through the coupling of multiple molecules rsc.org. 3H-phenoxazin-3-ones, a class of heterocyclic compounds, can be synthesized through the oxidative coupling of o-aminophenols, highlighting a synthetically useful application of this reactivity masterorganicchemistry.com.
Table 1: Products of Oxidative Reactions of Aminophenols
| Starting Material | Oxidizing Agent | Key Intermediate(s) | Final Product(s) |
|---|---|---|---|
| This compound | Mild Oxidant (e.g., K₃Fe(CN)₆) | Phenoxy Radical, Quinone Imine | 3-Ethyl-1,2-benzoquinone, Phenoxazinone derivatives |
| p-Aminophenol | Vanadium Pentoxide (V₂O₅) | p-Benzoquinoneimine | p-Benzoquinone |
| o-Aminophenol | Various | o-Benzoquinoneimine | o-Benzoquinone, Coupled Heterocycles |
Reductive Transformations of Amino Moieties
While the amino group is in a reduced state, its transformation via a reductive pathway typically refers to its replacement with a hydrogen atom, a process known as reductive deamination or hydrodeamination. This is a synthetically valuable transformation as it allows the amino group to be used for its potent directing effects in electrophilic substitution reactions before being removed. acs.orglibretexts.org
The most common method for the reductive deamination of aromatic amines involves a two-step sequence:
Diazotization : The primary aromatic amino group of this compound is converted into a diazonium salt. This is achieved by treating the compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) lumenlearning.com. The resulting diazonium group (-N₂⁺) is an excellent leaving group.
Reduction : The diazonium salt is then treated with a reducing agent, most commonly hypophosphorous acid (H₃PO₂) masterorganicchemistry.comlibretexts.orgembibe.comvedantu.com. In this step, the diazonium group is replaced by a hydrogen atom, with the evolution of nitrogen gas, yielding 3-ethylphenol (B1664133).
This sequence effectively reduces the amino moiety to a hydrogen atom, altering the substitution pattern and electronic properties of the aromatic ring.
Regioselectivity in Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring govern the position of the incoming electrophile. Both the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating substituents and are ortho-, para-directors scialert.net. The ethyl (-CH₂CH₃) group is a weakly activating ortho-, para-director.
For this compound, the directing effects of these groups must be considered in concert. The available positions for substitution are C4, C5, and C6.
-OH group (at C1) : Strongly directs to C2 (blocked), C4 (para), and C6 (ortho).
-NH₂ group (at C2) : Strongly directs to C1 (blocked), C3 (blocked), C4 (ortho), and C6 (para).
-Et group (at C3) : Weakly directs to C2 (blocked), C4 (ortho), and C5 (meta, disfavored).
The powerful activating and directing effects of the -OH and -NH₂ groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The C5 position is sterically hindered by the adjacent ethyl group and electronically disfavored by all three substituents. Substitution at C4 is directed by all three groups (para to -OH, ortho to -NH₂, ortho to -Et), while substitution at C6 is strongly directed by both -OH (ortho) and -NH₂ (para). Therefore, electrophilic attack is highly likely to occur at positions C4 and C6, with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric hindrance.
Table 2: Analysis of Regioselectivity in EAS for this compound
| Position | Directing Effect from -OH (C1) | Directing Effect from -NH₂ (C2) | Directing Effect from -Et (C3) | Overall Likelihood |
|---|---|---|---|---|
| C4 | Para (Strongly Activating) | Ortho (Strongly Activating) | Ortho (Weakly Activating) | Very High |
| C5 | Meta (Disfavored) | Meta (Disfavored) | Para (Weakly Activating) | Very Low |
| C6 | Ortho (Strongly Activating) | Para (Strongly Activating) | Meta (Disfavored) | Very High |
Diazotization and Azo Dye Formation Chemistry
The primary aromatic amino group of this compound readily undergoes diazotization. This reaction, carried out in a cold acidic solution (e.g., HCl or H₂SO₄) with sodium nitrite, converts the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻) libretexts.orgsynarchive.com. Aromatic diazonium salts are versatile intermediates in organic synthesis.
One of their most significant applications is in azo coupling reactions to form azo dyes synarchive.com. The diazonium ion is a weak electrophile and will react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction libretexts.org.
The reaction of the diazonium salt of this compound with a coupling component, for example, 2-naphthol (B1666908) in an alkaline solution, would result in the formation of a highly colored azo dye. The coupling typically occurs at the para position of the activating group on the coupling component, unless this position is blocked. Azo compounds are characterized by the -N=N- functional group, which acts as a chromophore and is responsible for their color byjus.com.
Synthesis of Novel Heterocyclic Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in an ortho relationship, makes it an ideal starting material for the synthesis of various fused heterocyclic systems.
Formation of Phenoxazines and Benzoxazoles
Phenoxazines: The phenoxazine (B87303) core is a tricyclic system containing both oxygen and nitrogen heteroatoms. Derivatives of this compound can be used to construct this framework. One common method involves the oxidative coupling of two molecules of an o-aminophenol, which can lead to the formation of a phenoxazinone ring system masterorganicchemistry.com. Another route is the condensation of an o-aminophenol with a suitable 1,2-difunctionalized benzene ring, such as an o-benzoquinone or a 1,2-dihaloarene. For example, reacting 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields a dinitrophenoxazine derivative.
Benzoxazoles: Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole (B20620) ring. They are readily synthesized from o-aminophenols. The general strategy involves the condensation of the o-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride, ester, or amide), or with an aldehyde, followed by cyclization and dehydration embibe.com. For instance, reacting this compound with a tertiary amide in the presence of triflic anhydride (B1165640) can yield a 2-substituted benzoxazole (B165842) through a cascade reaction involving activation, nucleophilic addition, and intramolecular cyclization acs.org. Green synthetic methods utilizing aldehydes under solvent-free sonication have also been developed for this transformation embibe.com.
Table 3: Synthetic Routes to Heterocycles from o-Aminophenols
| Heterocycle | Reagent(s) | General Method |
|---|---|---|
| Phenoxazine | Oxidizing Agent (e.g., FeCl₃) | Intermolecular oxidative coupling |
| Phenoxazine | 1,2-Dihaloarenes, o-Benzoquinones | Condensation and cyclization |
| Benzoxazole | Aldehydes | Condensation followed by oxidative cyclization |
| Benzoxazole | Carboxylic Acids / Acyl Chlorides | Condensation and dehydrative cyclization |
| Benzoxazole | Tertiary Amides / Tf₂O | Cascade activation and cyclization |
Construction of Oxazaphospholes and Related Phosphorus Heterocycles
The reactivity of the ortho-aminophenol moiety within this compound makes it a suitable precursor for the synthesis of various phosphorus-containing heterocycles, such as benzoxazaphospholes. These compounds are synthesized through the cyclization reaction between a 2-aminophenol derivative and a phosphorus reagent.
The general synthetic strategy involves the reaction of this compound with a trivalent phosphorus compound, such as phosphorus trichloride (B1173362) (PCl₃) or various dichlorophosphites. In this reaction, the hydroxyl and amino groups of the aminophenol act as nucleophiles, attacking the phosphorus center and displacing two chloride atoms. This process, typically carried out in the presence of a base to neutralize the HCl byproduct, leads to the formation of the five-membered heterocyclic ring system. The ethyl group at the 3-position of the phenol (B47542) ring is retained in the final structure, influencing the steric and electronic properties of the resulting benzoxazaphosphole derivative.
| Reactant 1 | Reactant 2 | Product | Description |
| This compound | Phosphorus trichloride (PCl₃) | 2-chloro-4-ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole | A cyclization reaction forming a five-membered ring containing oxygen, nitrogen, and phosphorus, with a chlorine atom attached to the phosphorus. |
| This compound | Ethyl dichlorophosphite (B8498940) (EtO-PCl₂) | 2-ethoxy-4-ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole | Similar cyclization where the resulting phosphorus atom is substituted with an ethoxy group, modulating the reactivity and solubility of the heterocycle. |
Schiff Base Synthesis and Complexation Chemistry
The primary amine group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of its derivatization chemistry, yielding versatile ligands capable of coordinating with a wide range of metal ions. The synthesis is typically achieved by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent like ethanol (B145695).
The resulting Schiff base ligands are polydentate, typically coordinating to metal centers through the imine nitrogen and the phenolic oxygen atom. This chelation forms stable metal complexes. The coordination geometry and properties of these complexes are influenced by the nature of the metal ion and the substituents on the aldehyde or ketone precursor. The presence of the ethyl group on the phenol ring can impart increased solubility in organic solvents and introduce steric effects that may influence the coordination environment of the metal center. A wide variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), have been shown to form stable complexes with aminophenol-derived Schiff bases.
| Carbonyl Compound | Resulting Schiff Base Structure (General) | Potential Coordinating Metal Ions |
| Salicylaldehyde | A ligand with N, O, O donor atoms | Cu(II), Ni(II), Co(II), Zn(II) |
| Thiophene-2-carboxaldehyde | A ligand with N, O, S donor atoms | Fe(III), Cu(II), Zn(II) |
| Substituted Benzaldehydes | A ligand with N, O donor atoms | Mn(II), Fe(II), Cr(III) |
| Acetylacetone | A β-ketoimine ligand with N, O donor atoms | Co(II), Ni(II), Cu(II) |
Thiophene-Based Derivatives and Their Structural Investigation
Thiophene (B33073) moieties are frequently incorporated into larger molecular frameworks to modulate their electronic and biological properties. A common strategy for creating thiophene-based derivatives of this compound involves the synthesis of Schiff bases using thiophene aldehydes. For instance, the condensation reaction between this compound and thiophene-2-carboxaldehyde yields a Schiff base ligand that combines the functionalities of both parent molecules. orientjchem.orgbohrium.com
The structural investigation of these derivatives and their metal complexes is crucial for understanding their chemical behavior. Spectroscopic techniques are routinely employed for characterization.
Infrared (IR) Spectroscopy : Confirms the formation of the Schiff base by showing a characteristic absorption band for the imine (C=N) bond, typically in the range of 1605-1645 cm⁻¹. The absence of N-H and C=O stretching bands from the starting materials is also indicative of a successful reaction. orientjchem.org
Mass Spectrometry : Provides the molecular weight of the synthesized compound, confirming its elemental composition.
For metal complexes, X-ray crystallography is the definitive method for structural elucidation. Studies on analogous thiophene Schiff base complexes have revealed various coordination geometries, such as distorted tetrahedral or octahedral, depending on the metal ion and other coordinating ligands. nih.govacs.org These structural details are vital for correlating the molecular architecture with the observed chemical and physical properties.
| Technique | Observation for Thiophene Schiff Base | Reference Information |
| IR Spectroscopy | C=N stretch at ~1620 cm⁻¹; C-S stretch from thiophene ring | Shift of C=N band to lower frequency upon complexation indicates coordination through nitrogen. orientjchem.org |
| ¹H NMR Spectroscopy | Azomethine proton (-CH=N-) signal at ~8.5-9.0 ppm | Signals from the ethyl group and aromatic rings confirm the structure. |
| X-ray Diffraction | (On related complexes) Distorted tetrahedral or octahedral geometry | Reveals bond lengths, bond angles, and overall molecular conformation. nih.govacs.org |
Synthesis of Oxadiazole and Thiadiazole Analogs
The this compound scaffold can be incorporated into five-membered heterocyclic systems like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through multi-step synthetic pathways. These heterocycles are typically formed by the cyclodehydration of diacylhydrazine precursors or the oxidative cyclization of acyl-thiosemicarbazides.
A plausible synthetic route begins with the modification of this compound to introduce a hydrazide functionality. For example, the phenolic hydroxyl group can be alkylated with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce the corresponding acid hydrazide. This key intermediate, which now contains the 2-amino-3-ethyl-phenoxy group, can be used to construct the desired heterocycles:
1,3,4-Oxadiazole Synthesis : The hydrazide can be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Alternatively, reaction with an orthoester can also lead to the oxadiazole ring.
1,3,4-Thiadiazole Synthesis : The hydrazide is first converted to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate or by treatment with carbon disulfide in the presence of a base. This thiosemicarbazide intermediate is then cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to form the 2-amino-1,3,4-thiadiazole (B1665364) ring.
These methods allow for the creation of diverse analogs by varying the carboxylic acid or other reagents used in the cyclization step.
Creation of Aminopyridine-3,5-dicarbonitrile Scaffolds
The synthesis of highly functionalized pyridine (B92270) scaffolds, such as those containing amino and dicarbonitrile groups, is often achieved through one-pot multi-component reactions (MCRs). While this compound is not typically a direct component in the ring-forming cyclization for the core 2-aminopyridine-3,5-dicarbonitrile (B1331539) structure, it can be incorporated into the final molecule by first being converted into one of the requisite building blocks. nih.gov
A common strategy for synthesizing substituted pyridines is the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an amine source. acsgcipr.orgresearchgate.net To incorporate the this compound moiety, it can be first transformed into an aldehyde. For example, a formyl group can be introduced onto the aromatic ring of the phenol via reactions such as the Vilsmeier-Haack or Duff reaction.
The resulting aldehyde, now bearing the 2-amino-3-ethyl-phenoxy substituent, can then be used as the aldehyde component in a multi-component reaction. For example, reacting this aldehyde with two equivalents of malononitrile (B47326) in the presence of a base catalyst (like piperidine (B6355638) or triethylamine) can lead to the formation of a 2-amino-4-(substituted-phenyl)-6-alkoxy/aryloxy-pyridine-3,5-dicarbonitrile derivative. This approach allows for the strategic placement of the aminophenol fragment onto the highly functionalized pyridine core.
Polymerization and Material Precursor Applications
Role as a Monomer in Polymer Chemistry
Aminophenols are valuable monomers for the synthesis of functional polymers due to the presence of two reactive groups: the amino (-NH₂) and hydroxyl (-OH) groups. This compound can undergo oxidative polymerization, either chemically or electrochemically, to produce polymers with interesting electronic and chemical properties. nih.gov
The polymerization typically proceeds via an oxidative coupling mechanism. In the presence of an oxidizing agent (like ammonium (B1175870) persulfate or ferric chloride) or under an applied electrical potential, the monomer is oxidized to form radical cations. tandfonline.com These reactive intermediates then couple with each other, forming dimers, oligomers, and ultimately a high-molecular-weight polymer. The resulting polymer structure is complex but is generally believed to consist of a combination of phenoxazine-like ladder structures and open-chain phenyleneamine units. rsc.orgmdpi.com
The presence of the ethyl substituent on the aromatic ring is expected to significantly influence the properties of the resulting polymer, which can be designated as poly(this compound).
| Property | Poly(aminophenol) (unsubstituted) | Expected Influence on Poly(this compound) |
| Solubility | Generally poor solubility in common organic solvents. tandfonline.com | The lipophilic ethyl group should increase steric hindrance between polymer chains, reducing packing efficiency and enhancing solubility in solvents like DMF, DMSO, and NMP. |
| Conductivity | Semi-conducting properties, with conductivity depending on doping and oxidation state. nih.gov | The electron-donating nature of the ethyl group may slightly alter the electronic properties of the polymer backbone. Steric effects could influence inter-chain charge transport. |
| Morphology | Often forms granular or film-like structures depending on the synthesis method. tandfonline.com | The ethyl group may lead to a more amorphous polymer structure with altered surface morphology compared to the unsubstituted analog. |
| Thermal Stability | Generally exhibits good thermal stability. | The incorporation of aliphatic ethyl groups might slightly lower the onset of thermal degradation compared to the fully aromatic backbone of unsubstituted poly(aminophenol). |
The resulting functional polymer, with its reactive amine and hydroxyl groups, can be further modified or used in applications such as conductive coatings, sensor development, and as a matrix for enzyme immobilization. rsc.orgconicet.gov.ar
Mechanisms of Oxidative Polycondensation
The oxidative polycondensation of this compound, a substituted ortho-aminophenol, is a complex process that results in the formation of electroactive oligomers and polymers. While direct research on this specific monomer is limited, the mechanism can be inferred from extensive studies on related compounds, particularly ortho-aminophenol and other substituted phenols. The polymerization is initiated by an oxidizing agent, which can range from chemical oxidants like ammonium persulfate to enzymatic catalysts or electrochemical methods. ua.esnih.gov The process generally proceeds through the formation of radical intermediates, leading to various coupling modes and ultimately, a complex polymer structure. wikipedia.orgacs.org
The key steps in the proposed mechanism are as follows:
Initial Oxidation and Radical Formation : The reaction commences with the one-electron oxidation of the this compound monomer. This oxidation preferentially occurs at the hydroxyl group due to its lower oxidation potential compared to the amino group, forming a phenoxy radical. wikipedia.org This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, creating carbon-centered radical positions, primarily ortho and para to the oxygen atom. researchgate.net
Radical Coupling : The generated phenoxy radicals can couple in several ways. The primary modes of propagation for ortho-aminophenol derivatives involve:
C-C Coupling : Linkages form between the carbon atoms of the aromatic rings.
C-N Coupling : A bond forms between a carbon atom on one ring and the nitrogen atom of another monomer unit.
C-O Coupling : A carbon-oxygen ether linkage is formed. wikipedia.org
Formation of Phenoxazine Structures : For ortho-aminophenol and its derivatives, the polymerization is well-documented to yield polymers with a phenoxazine ladder structure. ua.es This occurs through a sequence of C-N and C-O coupling reactions. The initial coupling is followed by intramolecular cyclization and further oxidation (dehydrogenation), leading to the formation of stable, conjugated phenoxazine rings. These rings are the fundamental structural units of the resulting polymer. ua.esrsc.org
Influence of the Ethyl Substituent : The ethyl group at the 3-position (ortho to the amino group and meta to the hydroxyl group) plays a crucial role in directing the polymerization process. Its presence introduces significant steric hindrance, which is expected to disfavor coupling at the adjacent C-2 and C-4 positions. acs.org Consequently, coupling is more likely to occur at the less hindered C-5 and C-6 positions of the aromatic ring, as well as through the nitrogen atom. This steric influence can lead to a more regular polymer structure compared to the unsubstituted poly(o-aminophenol).
Table 1: Proposed Key Stages in the Oxidative Polycondensation of this compound This table is based on established mechanisms for related aminophenol compounds.
| Stage | Description | Key Intermediates | Influencing Factors |
| 1. Initiation | One-electron oxidation of the phenolic hydroxyl group. | Phenoxy radical | Oxidant strength, pH |
| 2. Propagation | Coupling of radical species (C-C, C-N, C-O). | Dimeric and oligomeric radicals | Monomer concentration, solvent |
| 3. Cyclization | Intramolecular reactions to form phenoxazine rings. | Phenoxazine units | Steric effects of substituents |
| 4. Termination | Combination of radicals or reaction with impurities. | Stable polymer chain | Presence of radical scavengers |
Tailoring Polymer Properties through this compound Incorporation
The incorporation of the this compound monomer into a polymer backbone provides a strategic method for tailoring the material's physicochemical properties. The specific functional groups of this monomer—the hydroxyl (-OH), amino (-NH2), and ethyl (-C2H5) groups—each impart distinct characteristics to the final polymer, modifying its solubility, processability, conductivity, and thermal stability compared to parent polymers like polyaniline or unsubstituted poly(o-aminophenol).
Influence of the Ethyl Group: The most significant structural feature for tailoring properties is the alkyl substituent. The ethyl group is a non-polar, flexible side chain. Its presence along the polymer backbone disrupts the planarity and reduces the efficiency of inter-chain packing that is common in conjugated polymers. This disruption has several consequences:
Enhanced Solubility and Processability : The reduced inter-chain attraction weakens the cohesive forces, making it easier for solvent molecules to penetrate and dissolve the polymer. This is a critical improvement, as many parent conjugated polymers like polyaniline are notoriously difficult to process due to their poor solubility. researchgate.net Polymers containing alkyl substituents are often more soluble in common organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).
Modified Conductivity : While enhancing solubility, the ethyl group can negatively impact electrical conductivity. By forcing the polymer chains further apart, it hinders the intermolecular charge hopping that is essential for conduction in these materials. Furthermore, steric hindrance may cause twisting of the polymer backbone, reducing the effective conjugation length and intramolecular conductivity. nih.gov
Influence of Amino and Hydroxyl Groups: The presence of both amino and hydroxyl groups on each monomer unit offers unique functionalities:
Redox Activity and Doping : These groups are redox-active and participate directly in the polymer's electrochemical behavior. researchgate.net They provide sites for protonation (doping) by acids, which is a primary mechanism for inducing conductivity in this class of polymers. The specific arrangement of these groups facilitates the formation of the phenoxazine ladder structure, which creates a highly conjugated and electroactive backbone. ua.es
Post-Polymerization Modification : The -OH and -NH2 groups are reactive sites that can be used for subsequent chemical modifications. For example, the hydroxyl groups could be esterified, or the amino groups could be involved in condensation reactions, allowing for the grafting of other polymer chains or the cross-linking of the material to form thermosets. tandfonline.com This versatility allows for the fine-tuning of properties for specific applications, such as sensors or biomedical materials. researchgate.net
Improved Adhesion and Wettability : The polar -OH and -NH2 groups can increase the polymer's surface energy, leading to better adhesion to substrates and improved wettability, which can be advantageous in coatings and composite applications.
By strategically using this compound as a monomer or co-monomer, it is possible to engineer polymers that balance enhanced processability with desired electrochemical and thermal properties.
Table 2: Expected Influence of Monomer Structure on Polymer Properties
| Property | Polyaniline (Parent Polymer) | Poly(o-aminophenol) | Poly(this compound) (Predicted) | Rationale for Change |
| Solubility | Generally insoluble in common solvents. | Low solubility. | Improved in organic solvents (e.g., DMSO, NMP). | The ethyl group disrupts chain packing, increasing free volume and allowing solvent interaction. |
| Processability | Poor; requires harsh conditions or derivatization. | Poor. | Enhanced solution processability. | Directly related to improved solubility. |
| Electrical Conductivity | High in doped state (~10⁰-10² S/cm). | Moderate (~10⁻⁵ S/cm). researchgate.net | Reduced compared to polyaniline. | The ethyl group increases inter-chain distance, hindering charge hopping, and may reduce conjugation. |
| Thermal Stability | High. | High, due to ladder structure. | Potentially Reduced . | Alkyl side chains can be more susceptible to thermal degradation than the aromatic backbone. |
| Post-Modifiability | Possible at N-H sites. | High, at both -OH and -NH sites. | High , at both -OH and -NH sites. | Presence of reactive functional groups allows for versatile chemical modification. |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Spectroscopic Analysis for Structure Elucidation
High-resolution spectroscopy is fundamental to elucidating the precise molecular structure of 2-Amino-3-ethyl-phenol, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the protons of the hydroxyl and amino groups. The aromatic protons typically appear as complex multiplets due to spin-spin coupling. The protons on the hydroxyl and amino groups are often observed as broad singlets. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the ethyl substituent. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups. docbrown.info
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the ethyl group (-CH₂-CH₃) and among the aromatic protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.6 - 7.0 | 115 - 130 |
| C-OH | --- | 145 - 155 |
| C-NH₂ | --- | 135 - 145 |
| C-CH₂CH₃ | --- | 125 - 135 |
| OH | 4.0 - 7.0 (broad) | --- |
| NH₂ | 3.5 - 5.0 (broad) | --- |
| -CH₂- | ~2.6 (quartet) | 20 - 25 |
| -CH₃ | ~1.2 (triplet) | 12 - 16 |
| Note: These are estimated values based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary depending on the solvent and other conditions. |
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The O-H stretch of the phenolic group and the N-H stretches of the primary amine group are particularly diagnostic, appearing as broad and sharp bands, respectively, in the high-frequency region of the spectrum.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |
| Amino N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (Two sharp bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Ring Stretch | 1500 - 1600 |
| C-O | Stretch | 1200 - 1260 |
| C-N | Stretch | 1250 - 1350 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight. In positive ion mode, this compound (C₈H₁₁NO, M.W. = 137.18 g/mol ) would be expected to show a prominent ion peak at an m/z (mass-to-charge ratio) of 138.18, corresponding to the protonated molecule [M+H]⁺. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The exact mass of [M+H]⁺ for C₈H₁₂NO⁺ would be calculated and compared to the experimental value to verify the molecular formula.
Electron Ionization (EI-MS) and Fragmentation: Harder ionization techniques like EI-MS cause the molecular ion to fragment in a predictable manner. The fragmentation pattern of this compound is influenced by the stable aromatic ring and the functional groups. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage to form a stable secondary carbocation. This would result in a significant fragment ion at m/z 122. Phenols can also characteristically lose carbon monoxide (CO, 28 Da). libretexts.orgdocbrown.info
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 137 | [C₈H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 109 | [M - CO]⁺• | Loss of carbon monoxide from the phenol (B47542) ring |
| 94 | [M - CH₃ - CO]⁺• | Subsequent loss of CO after methyl loss |
Solid-State Structural Investigations
While spectroscopic methods reveal the molecular structure, solid-state techniques like X-ray crystallography define how the molecules are arranged in a crystal lattice and the nature of their intermolecular interactions.
Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, its functional groups allow for predictable intermolecular interactions.
Chromatographic and Other Advanced Analytical Techniques for Complex Systems
In complex matrices, chromatographic techniques are essential for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing aminophenol isomers. nih.govrsc.orgscite.airesearchgate.netoup.com A common approach involves reversed-phase chromatography using a C18 or a polystyrene-divinylbenzene stationary phase. rsc.org The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate (B84403) buffer) mixed with an organic modifier like methanol (B129727) or acetonitrile, allowing for the separation of isomers based on their polarity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. For phenols and amines, analysis can sometimes be improved by derivatization, which increases volatility and thermal stability. nih.gov Sample preparation for complex systems might involve liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte before injection into the GC-MS system. nih.govfao.org
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, DAD, Electrochemical, Mass Spectrometric)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of aminophenol isomers and their derivatives. nih.govrsc.orgscite.ai The method's versatility is enhanced by coupling it with various detectors, each offering unique advantages for the analysis of this compound.
Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. mfd.org.mknih.gov The separation of aminophenol isomers can be optimized by adjusting mobile phase composition, pH, and the type of stationary phase. nih.gov For instance, mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for polar, ionizable compounds like this compound. nih.govsielc.com
Detection Methods:
UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is a standard method for chromophoric compounds like phenols. cutm.ac.in A DAD detector provides spectral information across a range of wavelengths, which aids in peak purity assessment and compound identification. For aminophenols, detection wavelengths are typically set around 275-285 nm. nih.govsielc.com The specific λmax for this compound would be determined experimentally but is expected to be in this region.
Electrochemical Detection (EC): This highly sensitive and selective detection method is well-suited for electroactive compounds such as phenols. mdpi.comchromatographyonline.com The analysis involves applying a specific potential and measuring the current generated by the oxidation of the phenol's hydroxyl group. ptfarm.pl This provides low detection limits, making it ideal for trace analysis. chromatographyonline.comptfarm.pl
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.govactascientific.com This hyphenated technique is exceptionally powerful for identifying unknown impurities or degradation products in a sample. nih.gov
Table 1: Illustrative HPLC Parameters for Aminophenol Analysis
| Parameter | Typical Conditions | Rationale/Comments |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) or Mixed-Mode SCX/C18 nih.govmfd.org.mk | C18 is standard for nonpolar interactions. Mixed-mode columns can improve retention and selectivity for polar, basic compounds. nih.gov |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) mfd.org.mkresearchgate.net | The organic modifier (acetonitrile) and buffer pH are critical for achieving optimal separation of isomers. nih.gov |
| Flow Rate | 1.0 mL/min nih.govsielc.com | A standard flow rate for analytical scale columns. |
| Detection | DAD at ~275-285 nm nih.govsielc.com | Aminophenols exhibit strong UV absorbance in this range. sielc.com |
| Electrochemical Detector at +0.6 to +1.0 V chromatographyonline.comptfarm.pl | Provides high sensitivity for the phenolic moiety. The optimal potential requires experimental verification. chromatographyonline.com | |
| Mass Spectrometer (ESI+) | Provides molecular weight information for unambiguous identification. | |
| Injection Volume | 10 µL mfd.org.mk | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For polar molecules like this compound, which contain active amino and hydroxyl groups, direct GC analysis can be challenging due to potential peak tailing and interaction with the analytical column. gcms.cz
To overcome these issues, two main approaches can be taken:
Derivatization: The active hydrogens on the amine and hydroxyl groups can be replaced with less polar functional groups (e.g., through silylation or acylation). This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape. actascientific.comepa.gov
Specialized Columns: The use of highly inert capillary columns designed specifically for the analysis of basic compounds, such as volatile amines, can mitigate undesirable column interactions and allow for analysis without derivatization. gcms.cz
Once separated by the GC column, the components are introduced into the mass spectrometer, which acts as a highly specific detector. The MS provides a mass spectrum for each peak, which serves as a chemical fingerprint, allowing for the identification of degradation products or volatile impurities by comparing the spectra to libraries. irjet.netnih.gov
Table 2: Representative GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Typical Conditions | Rationale/Comments |
| Column | DB-5 or Rtx-Volatile Amine (30 m x 0.25 mm, 0.25 µm) gcms.czirjet.net | A low-polarity column like DB-5 is common. Specialized columns for amines can improve peak shape for underivatized analytes. gcms.czepa.gov |
| Carrier Gas | Helium at ~1.0-1.5 mL/min irjet.net | Inert carrier gas standard for GC-MS. |
| Injection Mode | Splitless | Used for trace analysis to ensure maximum transfer of analyte to the column. |
| Temperature Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min irjet.net | The temperature program is optimized to separate compounds based on their boiling points. |
| Detector | Mass Spectrometer | Provides mass spectra for identification and quantification in scan or selected ion monitoring (SIM) mode for higher sensitivity. |
| Derivatization (Optional) | PFBBr (Pentafluorobenzyl bromide) epa.gov | Derivatization can be necessary for certain phenols to improve chromatographic performance. researchgate.net |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. nih.gov Because this compound is an amphoteric molecule, its charge is dependent on the pH of the background electrolyte (BGE). This property makes it an excellent candidate for CE analysis, particularly in the Capillary Zone Electrophoresis (CZE) mode. nih.gov
In CZE, ions migrate at different velocities depending on their charge-to-size ratio, allowing for the efficient separation of closely related isomers. nih.gov By carefully selecting the pH of the BGE, the ionization state of this compound and potential impurities can be controlled to maximize separation efficiency. The technique offers advantages of short analysis times, high efficiency, and minimal sample and solvent consumption.
Table 3: General Capillary Electrophoresis Parameters for Aminophenol Separation
| Parameter | Typical Conditions | Rationale/Comments |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) nih.gov | Standard capillary material for CE. |
| Background Electrolyte (BGE) | Phosphate or Borate buffer nih.gov | The buffer's pH and concentration are critical for controlling the charge of the analyte and the electroosmotic flow (EOF). |
| Applied Voltage | 15-25 kV | Higher voltage generally leads to faster separations but can generate Joule heating. |
| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Method of introducing the sample plug into the capillary. |
| Detection | UV/DAD at ~214 nm or ~280 nm | Detection at lower wavelengths can increase sensitivity. |
Combined Techniques (e.g., HPLC-NMR) for Comprehensive Analysis
The unambiguous structural elucidation of an analyte, its isomers, or unknown byproducts often requires the combination of separation and spectroscopic techniques. rjpn.orgnih.gov The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) represents a powerful tool for this purpose. actascientific.com
In an HPLC-NMR setup, the sample is first separated by the HPLC system. Eluted peaks are then directly transferred to an NMR flow cell for analysis. This allows for the acquisition of high-resolution NMR spectra (e.g., ¹H NMR, ¹³C NMR) of the pure, isolated compound. nih.gov For a molecule like this compound, HPLC-NMR could be used to:
Confirm the identity of the main peak by matching its NMR spectrum to a reference.
Elucidate the exact structure of process impurities or degradation products.
Differentiate between closely related isomers by analyzing subtle differences in their chemical shifts and coupling constants. rsc.org
While less common than LC-MS due to sensitivity and technical challenges, LC-NMR provides unparalleled structural detail without the need for prior isolation and purification of every component in a mixture. nih.gov
Spectrophotometric Assays for Reaction Monitoring and Product Quantification
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of phenolic compounds. cutm.ac.innih.gov The assay is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. cutm.ac.in
For quantitative analysis of this compound, a wavelength of maximum absorbance (λmax) is first identified by scanning the UV-Vis spectrum. cutm.ac.in A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Derivative spectrophotometry can be employed to resolve overlapping spectra in mixtures, enhancing the selectivity of the method for quantifying this compound in the presence of other absorbing species. nih.gov Additionally, colorimetric assays, such as those involving reaction with ferric chloride to form a colored complex, can be adapted for the selective quantification of phenols. researchgate.net These assays are particularly useful for monitoring reaction progress or for routine quality control applications. nih.govnih.gov
Table 4: Principles of Spectrophotometric Methods for Phenol Quantification
| Method | Principle | Typical Wavelength (λmax) | Application |
| Direct UV Spectrophotometry | Measures the natural absorbance of the phenolic ring. cutm.ac.in | ~270-290 nm | Quantification of pure samples; requires a non-absorbing solvent. |
| Derivative Spectrophotometry | Uses the first or second derivative of the absorbance spectrum to resolve overlapping peaks. nih.gov | N/A (based on zero-crossing points) | Analysis of mixtures without prior separation. nih.gov |
| Colorimetric Assay (Prussian Blue) | Oxidation of the phenol by Fe(III) to Fe(II), which reacts with ferricyanide (B76249) to form Prussian blue. researchgate.net | ~700 nm researchgate.net | Quantification in complex matrices where UV interference is high. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical phenomena, from molecular geometry to reaction energetics.
Density Functional Theory (DFT) for Geometrical Parameters, Electronic Structures, and Reaction Mechanisms
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for calculating the optimized geometry, electronic properties, and reaction pathways of organic molecules like 2-Amino-3-ethyl-phenol.
Geometrical Parameters: DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), can predict the ground-state molecular geometry with high accuracy. For this compound, calculations would reveal the precise bond lengths, bond angles, and dihedral angles. Studies on similar substituted phenols show that the introduction of substituents like amino and ethyl groups causes slight distortions in the benzene (B151609) ring from a perfect hexagon. nlss.org.inijesi.org The electron-donating nature of both the hydroxyl (-OH) and amino (-NH2) groups influences the C-O and C-N bond lengths, respectively, as well as the carbon-carbon bond lengths within the aromatic ring due to resonance effects. semanticscholar.org The ethyl group's geometry, including the C-C bond length and the orientation of the methyl group, would also be determined.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical but realistic bond lengths and angles for this compound based on DFT calculations reported for analogous substituted phenols. imist.ma
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |
| C2-N | 1.398 | C1-C2-C3 | 120.3 |
| C1-O | 1.365 | C2-C3-C4 | 119.8 |
| C3-C(ethyl) | 1.510 | C1-O-H | 109.2 |
| C-H (aromatic) | ~1.085 | H-N-H | 112.0 |
| O-H | 0.965 | C2-N-H | 119.5 |
Electronic Structures: DFT provides insights into the distribution of electrons within the molecule, which is key to understanding its reactivity. The presence of the electron-donating hydroxyl and amino groups increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to each group. This enhanced electron density is a critical factor in the molecule's chemical behavior. researchgate.net
Reaction Mechanisms: DFT is a valuable tool for elucidating reaction mechanisms by calculating the potential energy surfaces of chemical reactions. For this compound, this could involve studying its antioxidant activity through hydrogen atom transfer (HAT) from the phenolic hydroxyl group. researchgate.netnih.gov Calculations can determine the O-H bond dissociation enthalpy (BDE), a key indicator of antioxidant potential. mdpi.com DFT studies on other aminophenols have shown that the position of the amino group significantly influences the O-H BDE and the stability of the resulting phenoxyl radical. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.gov It is widely used for predicting ultraviolet-visible (UV-Vis) absorption spectra. rsc.orgnih.gov
Excited State Properties: For this compound, TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions (e.g., π → π*). Studies on other aminophenols have demonstrated that amino substitution generally lowers the energy of the excited states compared to phenol (B47542) itself. researchgate.netresearchgate.net This leads to a bathochromic (red) shift in the absorption spectrum.
UV-Vis Spectra Prediction: TD-DFT can simulate the UV-Vis spectrum by calculating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The accuracy of these predictions can be improved by including a solvent model, as the polarity of the solvent can influence the electronic transitions. nih.gov For this compound, the spectrum is expected to show characteristic π → π* transitions associated with the substituted benzene ring.
Table 2: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) (Illustrative) This table shows hypothetical TD-DFT calculation results for this compound, based on published data for other aminophenol derivatives. nih.gov
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 295 | 0.085 | HOMO → LUMO (π → π) |
| S0 → S2 | 240 | 0.150 | HOMO-1 → LUMO (π → π) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comtaylorandfrancis.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap suggests higher reactivity. taylorandfrancis.com For this compound, both the hydroxyl and amino groups are electron-donating, which raises the energy of the HOMO. semanticscholar.orgrsc.org This makes the molecule a good electron donor. FMO analysis of other aminophenols confirms that these substituents significantly influence the frontier orbitals, thereby governing the molecule's reactivity profile. imist.marjpn.org
Table 3: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative) This table presents hypothetical FMO data based on trends observed in computational studies of substituted phenols. rjpn.orgresearchgate.net
| Parameter | Energy (eV) |
| EHOMO | -5.15 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 4.30 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. nih.gov
For this compound, NBO analysis would reveal significant delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the benzene ring. This donor-acceptor interaction stabilizes the molecule and is responsible for the electron-donating character of the -OH and -NH2 groups. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each delocalization event. researchgate.net
Table 4: Second-Order Perturbation Analysis for this compound (Illustrative) This table provides an example of NBO analysis results, showing key donor-acceptor interactions. LP(O) and LP(N) refer to the lone pairs on oxygen and nitrogen, respectively.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O) | π(C1-C2) | 18.5 |
| LP (O) | π(C5-C6) | 2.5 |
| LP (N) | π(C1-C6) | 25.1 |
| LP (N) | π(C3-C4) | 3.2 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. rsc.org
The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP surface would show significant negative potential around the electronegative oxygen and nitrogen atoms, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netimist.ma The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it the most likely site for deprotonation. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic evolution. researchgate.net
For this compound, MD simulations could be employed to study its behavior in different solvent environments, such as water. These simulations can provide insights into its solvation structure, diffusion properties, and the dynamics of intermolecular hydrogen bonding between the solute and solvent molecules. nih.gov Furthermore, if this compound were being studied as a potential ligand for a biological target, MD simulations could be used to investigate its binding mode, conformational changes upon binding, and the stability of the resulting complex. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, offering insights into its conformational flexibility, solvent interactions, and dynamic binding to biological macromolecules. nih.gov By simulating the atomic motions over time, researchers can understand how the ethyl and amino groups influence the molecule's interaction with its environment. ehu.eus For instance, MD simulations can reveal how the phenolic hydroxyl and amino groups participate in hydrogen bonding networks with water or within a protein's active site.
These simulations can model the interaction of this compound with targets such as proteins or DNA. The resulting trajectories provide a detailed view of the binding process, the stability of the ligand-receptor complex, and fluctuations in key interacting residues. nih.gov This information is crucial for understanding the dynamic nature of molecular recognition.
Table 1: Illustrative MD Simulation Parameters for this compound System
| Parameter | Value/Setting | Purpose |
| Force Field | CHARMM36, GROMACS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. nih.gov |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies stability, flexibility, and specific interactions. nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry for predicting the biological activity of compounds based on their molecular structure. nih.govmdpi.com For this compound and its derivatives, QSAR models can be developed to correlate physicochemical descriptors with specific biological activities, such as antioxidant capacity or enzyme inhibition. nih.gov
Computational approaches involve calculating a wide range of molecular descriptors for a series of related compounds. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). nih.gov Statistical methods are then used to build a mathematical model that links these descriptors to observed activity. Such models can predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov
Ligand Design and Molecular Docking
Computational techniques are instrumental in the rational design of novel ligands and in predicting their interactions with biological targets. These methods accelerate the drug discovery process by identifying promising molecular scaffolds and predicting their binding modes.
In Silico Screening and Ligand Design Principles
In silico (virtual) screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com Starting with the this compound scaffold, virtual libraries of derivatives can be generated by computationally adding various functional groups at different positions. These virtual compounds are then screened against the three-dimensional structure of a biological target.
Ligand design principles focus on optimizing the interactions between the ligand and the target. For this compound derivatives, this would involve modifying the structure to enhance complementarity with the target's binding pocket. Key considerations include:
Hydrogen Bonding: The amino and hydroxyl groups are prime sites for forming hydrogen bonds with receptor-site residues.
Hydrophobic Interactions: The ethyl group and the benzene ring can engage in favorable hydrophobic and van der Waals interactions. nih.gov
Shape Complementarity: Modifying the scaffold to better fit the geometric shape of the binding site.
Molecular Docking Studies for Biomolecular Interactions (e.g., Enzymes, Receptors, DNA)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to predict the interaction between a ligand, such as this compound, and a biomolecular target like an enzyme or receptor. researchgate.netekb.eg The process involves placing the ligand in the active site of the target and evaluating the binding geometry and energy using a scoring function.
Studies on similar phenolic compounds have demonstrated that they can interact with various enzymes. mdpi.com For this compound, docking could be used to explore its potential as an inhibitor of enzymes like tyrosinase or as a ligand for various receptors. mdpi.com The results can reveal key amino acid residues involved in the interaction and provide a structural hypothesis for the compound's mechanism of action. nih.gov Derivatives of aminophenols, such as Schiff bases, have also been investigated for their potential to interact with DNA.
Table 2: Hypothetical Molecular Docking Results for this compound Against Various Targets
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Interaction Type |
| Tyrosinase (e.g., 2Y9X) | -6.5 | HIS, ASN, VAL | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 (e.g., 5IKR) | -7.2 | ARG, TYR, SER | Hydrogen Bond, Pi-Alkyl |
| DNA (B-DNA model) | -5.8 | Guanine, Adenine | Intercalation, Hydrogen Bond |
Prediction of Binding Affinities and Kinetic Parameters
Beyond predicting the binding pose, computational methods can also estimate the binding affinity (how strongly a ligand binds to its target). nih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used post-docking or on MD simulation trajectories to calculate the free energy of binding. nih.gov This provides a more accurate, quantitative prediction of the ligand's potency.
These calculations decompose the binding energy into constituent parts, such as van der Waals energy, electrostatic energy, and solvation energy. nih.gov This allows for a detailed understanding of the driving forces behind the binding event. While predicting precise kinetic parameters (k_on, k_off) computationally is highly challenging, methods based on MD simulations can provide qualitative insights into the stability and lifetime of the ligand-receptor complex.
Table 3: Example of Predicted Binding Free Energy Components (MM-GBSA)
| Energy Component | Predicted Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -35.5 | Favorable |
| Electrostatic Energy | -18.2 | Favorable |
| Polar Solvation Energy | +29.8 | Unfavorable |
| Non-polar Solvation Energy | -4.1 | Favorable |
| Total Binding Free Energy (ΔG_bind) | -28.0 | Overall Favorable Binding |
Exploration of Biological Activities and Mechanistic Investigations
Antimicrobial Research
Phenolic compounds are well-documented for their antimicrobial properties, capable of acting against a wide spectrum of microorganisms. nih.gov The introduction of an amino group to the phenol (B47542) ring, creating an aminophenol structure, can modulate this activity, leading to derivatives with potentially enhanced or specific antimicrobial effects.
In Vitro Studies Against Bacterial and Fungal Strains
Derivatives of aminophenols have been evaluated for their efficacy against various microbial pathogens. For instance, studies on 2-amino-5-methylphenol (B193566) derivatives have shown them to possess good antibacterial action. researchgate.net Similarly, research into other related structures, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, has revealed significant antimicrobial activity, with some compounds demonstrating higher potency than standard drugs. researchgate.net The antimicrobial spectrum often includes both Gram-positive and Gram-negative bacteria. nih.gov
The antifungal potential of phenolic compounds is also an active area of research. researchgate.netnih.govnih.gov Studies on amino alcohols, which share functional groups with aminophenols, have demonstrated significant antifungal activity against strains responsible for onychomycosis, such as Trichophyton rubrum and Candida albicans. nih.gov The lipophilicity of these compounds appears to play a role in their potent antimicrobial activities. nih.gov Research on 2-allylphenol (B1664045) derivatives has also shown effectiveness against the phytopathogenic fungus Botrytis cinerea. mdpi.comresearchgate.net
Evaluation of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. While specific MIC data for 2-Amino-3-ethyl-phenol is scarce, studies on analogous phenolic compounds provide insight into the expected range of activity. For example, rhein, a type of anthraquinone, has shown MIC values against S. aureus ranging from 7.8 to 31.25 µg/mL and against C. albicans at 50 µg/mL. mdpi.com
The table below presents MIC values for various phenolic and aminophenolic derivatives against selected microbial strains, illustrating the general antimicrobial efficacy of this class of compounds.
| Compound Class | Microorganism | MIC (µg/mL) |
| Phenolic Acids | Lactobacillus monocytogenes | 100 - 1250 |
| Phenolic Acids (Gallic Acid) | Escherichia coli | 500 - 2000 |
| Anthraquinones (Rhein) | Staphylococcus aureus | 7.8 - 31.25 |
| Anthraquinones (Rhein) | Candida albicans | 50 |
| 2-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus | 18 - 20 |
This table is illustrative of the antimicrobial activity of the broader phenolic and aminophenolic classes due to limited specific data on this compound.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial action of phenolic compounds is generally considered to be multi-targeted. nih.gov The primary mechanisms often involve disruption of the microbial cell structure and function. Key proposed actions include:
Cell Membrane Disruption: Phenolic compounds can interact with the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. nih.gov This leads to the leakage of essential intracellular components, such as ions, nucleic acids, and proteins, ultimately causing cell death. nih.gov
Protein Denaturation: The hydroxyl groups on the phenol ring can form hydrogen bonds with microbial proteins, including critical enzymes. This interaction can denature the proteins, inactivating their function and disrupting vital metabolic pathways. nih.gov
Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication. mdpi.com They may also bind directly to bacterial DNA. nih.gov
Efflux Pump Inhibition: A significant mechanism of antibiotic resistance in bacteria is the use of efflux pumps to expel antimicrobial agents. Certain phenolic compounds can inhibit these pumps, restoring the efficacy of antibiotics that would otherwise be removed from the cell. nih.gov
Anticancer Research
Phenolic compounds, sourced from both natural and synthetic origins, are widely investigated for their potential as anticancer agents. nih.gov They are known to affect multiple checkpoints in cancer cells, including the induction of programmed cell death, known as apoptosis. nih.gov
Cytotoxicity Studies on Established Cancer Cell Lines
The cytotoxic (cell-killing) potential of aminophenol-related structures has been demonstrated against a variety of human cancer cell lines. For example, a series of synthetic 2-amino-naphthoquinones, which feature an amino group attached to a quinone-phenol structure, exhibited significant cytotoxic activity. nih.govresearchgate.net These compounds were tested against cell lines representing glioblastoma (SF-295), breast cancer (MDAMB-435), colon cancer (HCT-8), and leukemia (HL-60), among others. nih.govresearchgate.net In many cases, these compounds showed high potency, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low microgram per milliliter range. nih.govresearchgate.net
The following interactive table summarizes the cytotoxic activity of representative aminonaphthoquinone compounds against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Aminonaphthoquinone 2 | SF-295 | Glioblastoma | 0.57 |
| Aminonaphthoquinone 2 | HL-60 | Leukemia | 0.70 |
| Aminonaphthoquinone 6 | SF-295 | Glioblastoma | 0.65 |
| Aminonaphthoquinone 7 | SF-295 | Glioblastoma | 0.83 |
| Aminonaphthoquinone 9 | MDAMB-435 | Breast | 1.18 |
| Aminonaphthoquinone 9 | HCT-8 | Colon | 1.33 |
Data is for aminonaphthoquinones, structurally related compounds, to illustrate the potential cytotoxicity of the aminophenol chemical class. nih.gov
Investigation of Apoptosis Induction Pathways
A primary mechanism through which phenolic compounds exert their anticancer effects is the induction of apoptosis. nih.gov This process of programmed cell death is a crucial safeguard against the proliferation of damaged or cancerous cells. Phenolic compounds can trigger apoptosis through two main pathways:
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress. Phenolic compounds can cause an increase in reactive oxygen species (ROS) and alter the mitochondrial membrane potential. nih.gov This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death. This process is regulated by the Bcl-2 family of proteins, with phenolic compounds often upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govnih.gov
The Extrinsic (Death Receptor) Pathway: This pathway is activated by external signals. Some phenolic compounds can increase the expression of death receptors (e.g., Fas) on the cancer cell surface. nih.gov Binding of ligands to these receptors initiates a signaling cascade that directly activates caspases, such as caspase-8, which in turn activates the executioner caspase-3. mdpi.com
These pathways are not mutually exclusive and can be interconnected. mdpi.com By activating these programmed cell death mechanisms, aminophenol-related compounds can selectively eliminate cancer cells, making them a promising area for the development of new cancer therapies.
Modulation of Cell Proliferation and Migration
The ability to modulate cell proliferation and migration is a key area of investigation in therapeutic research, particularly in oncology. While direct studies on this compound are limited, related structures have been incorporated into larger molecular systems to influence these cellular processes. For instance, research into gene delivery systems has utilized nucleobase-modified polymers to transport therapeutic genes like p53. A derivative of polyamidoamine (PAMAM) modified with 2-amino-6-chloropurine (B14584) was shown to effectively deliver the p53 gene into cancer cells dovepress.com. This delivery resulted in the expressed p53 protein inducing cell apoptosis and arresting the cell cycle, which in turn led to a potent antiproliferative effect and the suppression of cancer cell migration and invasion dovepress.com. This demonstrates how molecules containing amino-moieties can be integral to complex systems designed to inhibit tumor growth and metastasis.
Molecular Targeting of Oncogenic Pathways (e.g., PI3K/AKT via miRNA)
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention nih.gov. This pathway can be modulated by microRNAs (miRNAs), which are small non-coding RNAs that negatively regulate gene expression.
MiRNAs can function as either tumor suppressors or oncogenes by altering the expression of key proteins within the PI3K/AKT pathway nih.gov. For example, studies in lung cancer have shown that certain miRNAs, such as miR-425-5p, can promote cancer progression by targeting and reducing the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway nih.gov. Conversely, other miRNAs act as tumor suppressors by inhibiting key components of this pathway. In glioma, miR-451 has been found to be downregulated and acts as a tumor suppressor by directly targeting CAB39, which in turn inhibits the PI3K/AKT pathway nih.gov. Similarly, in retinal pigment epithelial cells, miR-21-5p has been shown to play a protective role by activating the PI3K/Akt/mTOR pathway through the downregulation of PTEN expression . While this demonstrates a clear mechanism for targeting oncogenic pathways, specific research linking this compound or its simple derivatives to the modulation of the PI3K/AKT pathway through miRNA has not been extensively documented in the available literature.
Additional Biological Properties
Antioxidant Activity and Free Radical Scavenging Mechanisms
Phenolic compounds, including aminophenols, are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress, a process implicated in a wide range of diseases mdpi.com. The primary mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) frontiersin.org.
The structure of aminophenols, featuring both electron-donating hydroxyl and amino groups on the aromatic ring, is conducive to free radical scavenging. Theoretical and experimental studies on 4-aminophenol (B1666318) and its derivatives have confirmed their antioxidant action nih.gov. Research comparing acetaminophen (B1664979) (an aminophenol derivative) and p-aminophenol showed that both compounds possess radical scavenging capabilities, though their efficacy can be altered by metabolic processes like sulfation nih.gov. The presence of an additional "active site" on the molecule can influence whether sulfation decreases the antioxidant activity nih.gov. These findings suggest that compounds like this compound, as part of the aminophenol class, likely possess intrinsic antioxidant and radical-scavenging potential.
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of aminophenol have been evaluated for their ability to inhibit various enzymes, indicating their potential as lead compounds for drug design.
Carbonic Anhydrase Inhibition : A screening of aminophenol compounds and their N-acetylated derivatives revealed inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II) dergipark.org.tr. Although the inhibition was moderate compared to the standard inhibitor acetazolamide, these findings suggest that the aminophenol scaffold can be used to design more potent inhibitors for this enzyme family, which is implicated in diseases like glaucoma and epilepsy dergipark.org.tr.
Inhibition of Carbohydrate-Metabolizing Enzymes : In the context of antidiabetic research, Schiff base derivatives of 4-aminophenol have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion nih.gov. One synthesized compound, in particular, showed a maximum α-glucosidase inhibition of 76.67% at a concentration of 500 ppm mdpi.com.
| Enzyme Target | Compound Class | Key Finding | Reference |
|---|---|---|---|
| α-Glucosidase | 4-Aminophenol Schiff Base (S-1) | 76.67% inhibition at 500 ppm | mdpi.com |
| α-Amylase | 4-Aminophenol Schiff Bases | Up to 93.2% inhibition observed | nih.gov |
| Carbonic Anhydrase (hCA I & II) | Aminophenol Derivatives | Inhibited both isoforms in the macromolar range | dergipark.org.tr |
Nucleic Acid Interaction Studies (e.g., DNA binding, intercalation)
The interaction of small molecules with DNA is a foundational concept in the development of many therapeutic agents, especially anticancer drugs. Aminophenol derivatives have been shown to bind to DNA through various non-covalent interactions, including intercalation (insertion between base pairs), groove binding, and electrostatic interactions mdpi.com.
Studies using UV-Vis spectroscopy on Schiff base derivatives of 4-aminophenol have demonstrated clear interactions with human DNA nih.govmdpi.com. Upon titration with DNA, these compounds exhibited spectral changes, such as hyperchromism (an increase in absorbance) and bathochromic shifts (a shift to a longer wavelength), which are indicative of DNA binding and structural changes in the DNA helix nih.govmdpi.com. Furthermore, metal complexes of a Schiff base derived from 2-aminophenol (B121084) were found to bind to calf-thymus DNA, with results suggesting an intercalation binding mode researchgate.net. These studies highlight the potential for aminophenol-based compounds to act as DNA-targeting agents nih.gov.
| Compound Series | Observed Spectral Change with DNA | Inferred Interaction | Reference |
|---|---|---|---|
| 4-Aminophenol Schiff Base (S-1) | Hyperchromism | DNA Binding | nih.govmdpi.com |
| 4-Aminophenol Schiff Base (S-2) | Hyperchromism, Bathochromic Shift | DNA Binding | nih.govmdpi.com |
| 4-Aminophenol Schiff Base (S-3) | Hyperchromism, Bathochromic Shift | DNA Binding | nih.govmdpi.com |
| 4-Aminophenol Schiff Base (S-4) | Hypochromism, Bathochromic Shift | DNA Binding / Intercalation | nih.govmdpi.com |
| 4-Aminophenol Schiff Base (S-5) | Hyperchromism | DNA Binding | nih.govmdpi.com |
| Metal Complexes of 2-Aminophenol Schiff Base | Not specified | Intercalation | researchgate.net |
Immune Checkpoint Modulation by Derivatives
Immune checkpoint pathways are crucial for maintaining immune homeostasis, but they can be exploited by tumors to evade immune destruction. Therapies using immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment. Interestingly, a common derivative of aminophenol has been studied in this context.
Acetaminophen (APAP), or N-acetyl-p-aminophenol, is a widely used analgesic and antipyretic. Recent clinical studies have investigated its impact on the efficacy of ICI therapy. These studies found that detectable plasma levels of APAP in cancer patients at the start of treatment were associated with a significantly worse clinical outcome nih.gov. Preclinical models supported this finding, showing that APAP reduced the efficacy of ICIs nih.gov. One proposed mechanism is the suppression of antitumor immunity; APAP administration was linked to a significant increase in tumor infiltration by regulatory T cells (Tregs), which are immunosuppressive nih.gov. Another study on non-small-cell lung cancer patients confirmed that concomitant intake of APAP appears to blunt the efficacy of ICIs, with detrimental effects depending on the cumulative dose and duration of exposure nih.gov. These findings suggest that certain aminophenol derivatives can have significant immunomodulatory effects that may interfere with cancer immunotherapies.
Antiferroptotic Activities and Mechanisms
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. nih.gov The modulation of this pathway is a target for therapeutic intervention in various diseases. While direct studies on the antiferroptotic activity of this compound are not extensively documented, the behavior of related phenolic compounds provides a basis for potential mechanisms.
Phenolic compounds exhibit a dual role in modulating ferroptosis. Their antioxidant properties are central to their potential to inhibit this process. nih.gov Ferroptosis is driven by oxidative damage, and the ability of phenols to scavenge free radicals and chelate iron can mitigate the lipid peroxidation that is a hallmark of this cell death pathway. nih.gov For instance, certain natural phenolics like butein (B1668091) have been shown to inhibit ferroptosis through an antioxidant mechanism, specifically via the hydrogen atom transfer (HAT) pathway.
Conversely, some simple phenolic compounds have been observed to induce a ferroptosis-like cell death. researchgate.netresearcher.life This pro-ferroptotic activity is linked to their ability to complex with iron and promote the generation of hydroxyl radicals through Fenton-like reactions, leading to lipid peroxidation and cell death. researchgate.netresearcher.life
The potential for this compound to act as either an inhibitor or a promoter of ferroptosis would likely depend on its specific molecular structure and the cellular context. Its antioxidant capacity, stemming from the hydroxyl group on the phenol ring, could confer antiferroptotic properties. However, its interaction with intracellular iron could also potentially promote oxidative stress under certain conditions.
Table 1: Potential Mechanisms of Phenolic Compounds in Ferroptosis Modulation
| Mechanism | Effect on Ferroptosis | Key Molecular Events |
| Antioxidant Activity | Inhibition | Scavenging of lipid peroxides, chelation of iron. |
| Nrf2/GPX4 Pathway Activation | Inhibition | Upregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme in reducing lipid peroxides. |
| Iron Chelation | Inhibition | Reduction of free intracellular iron available for the Fenton reaction. |
| Fenton Reaction Promotion | Induction | Complexation with iron, leading to the generation of hydroxyl radicals and increased oxidative stress. |
Receptor Binding and Signaling Pathway Modulation (e.g., Adenosine (B11128) Receptors)
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including neurotransmission, cardiac function, and inflammation. nih.govwikipedia.org There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins to stimulate it. nih.gov
Direct evidence of this compound binding to and modulating adenosine receptors is limited in the current scientific literature. However, the structural class of aminophenols has been explored in the context of adenosine receptor ligands. For example, adenosine analogs that incorporate an arylamino group have been shown to exhibit high affinity and selectivity for the A2A adenosine receptor. nih.gov Specifically, compounds like 2-[2-(4-aminophenyl)ethylamino]adenosine have been synthesized and identified as potent ligands. nih.gov
This suggests that the aminophenol moiety could be a pharmacophore that interacts with the binding sites of adenosine receptors. The potential interaction of this compound with these receptors would depend on its ability to form key hydrogen bonds and other non-covalent interactions within the receptor's binding pocket. Further computational and experimental studies would be necessary to determine its binding affinity and functional activity at the different adenosine receptor subtypes.
Table 2: Characteristics of Adenosine Receptor Subtypes
| Receptor Subtype | Primary Signaling Pathway | Key Functions |
| A1 | Gi (inhibits adenylyl cyclase) | Neuroprotection, cardiac rhythm regulation. nih.gov |
| A2A | Gs (stimulates adenylyl cyclase) | Vasodilation, anti-inflammatory effects, regulation of neurotransmitter release. wikipedia.org |
| A2B | Gs (stimulates adenylyl cyclase) | Inflammation, bronchoconstriction. |
| A3 | Gi (inhibits adenylyl cyclase) | Immunomodulation, pro-inflammatory and anti-inflammatory roles. |
Investigation of Anti-inflammatory Potentials
The anti-inflammatory properties of phenolic compounds are well-established. mdpi.comnih.govnih.gov They can exert these effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. While research specifically targeting this compound is not abundant, studies on related aminophenol derivatives provide significant insights into its potential anti-inflammatory activities.
Derivatives of o-aminophenol have been synthesized and shown to possess both antioxidant and topical anti-inflammatory activities. nih.govacs.org Similarly, p-aminophenol, a metabolite of acetaminophen, has been found to suppress the secretion of nitric oxide (NO) from activated microglia. oaepublish.com This effect is significant as NO is a key mediator in the inflammatory response. The mechanism for this suppression may involve the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a central regulator of inflammatory gene expression. oaepublish.com
The general anti-inflammatory mechanisms of phenolic compounds include:
Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key inflammatory mediators. nih.gov
Suppression of Pro-inflammatory Cytokines: Phenolic compounds can reduce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). mdpi.comnih.gov
Modulation of NF-κB Pathway: By inhibiting the activation of NF-κB, phenolic compounds can prevent the transcription of numerous genes involved in the inflammatory response. nih.gov
Antioxidant Activity: By scavenging reactive oxygen species (ROS), these compounds can reduce the oxidative stress that often accompanies and exacerbates inflammation. nih.gov
Given that this compound possesses the core phenolic structure, it is plausible that it shares these anti-inflammatory potentials.
Table 3: Anti-inflammatory Mechanisms of Phenolic and Aminophenolic Compounds
| Mechanism | Target | Outcome |
| Enzyme Inhibition | Cyclooxygenase (COX), Nitric Oxide Synthase (iNOS) | Decreased production of prostaglandins and nitric oxide. nih.gov |
| Cytokine Suppression | TNF-α, IL-1β, IL-6 | Reduction of key inflammatory signaling molecules. mdpi.comnih.gov |
| Transcription Factor Modulation | NF-κB | Inhibition of pro-inflammatory gene expression. nih.gov |
| Oxidative Stress Reduction | Reactive Oxygen Species (ROS) | Attenuation of inflammation-associated oxidative damage. nih.gov |
Applications in Specialized Research Domains
Materials Science Research and Development
In materials science, 2-Amino-3-ethyl-phenol is valued as a monomer and a ligand precursor for creating high-performance materials with specific, engineered properties.
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a suitable monomer for step-growth polymerization. It can be incorporated into various polymer backbones to synthesize materials such as polyimides and polyamides, which are known for their exceptional thermal and mechanical properties. vt.edu
The synthesis of these polymers typically involves reacting the diamine or aminophenol monomer with other bifunctional monomers like dianhydrides or diacid chlorides. The general two-step method for polyimide synthesis, for instance, involves the formation of a poly(amic acid) precursor which is then chemically or thermally cyclized to form the final polyimide. vt.edu The presence of the amino and hydroxyl groups on the this compound molecule allows it to participate in these reactions, forming the characteristic imide or amide linkages in the polymer chain.
| Polymer Type | Role of this compound | Typical Co-monomer | Resulting Linkage |
|---|---|---|---|
| Polyimide | Diamine/Phenolic Monomer | Aromatic Dianhydride (e.g., PMDA, 6FDA) | Imide Ring |
| Polyamide | Diamine Monomer | Diacid Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-) |
| Epoxy Resin | Curing Agent/Modifier | Epoxy Prepolymer (e.g., DGEBA) | Ether, Amino-alcohol |
The ortho-aminophenol structure is a well-established scaffold for designing ligands for metal coordination. The nitrogen and oxygen atoms can act as a bidentate chelate, forming stable complexes with a variety of transition metal ions. researchgate.netresearchgate.net this compound can be readily converted into Schiff base ligands through condensation with aldehydes or ketones. nih.gov
These Schiff base ligands, featuring an imine (C=N) bond, coordinate with metal ions like Copper(II), Nickel(II), Cobalt(II), and Rhodium(I) through the imine nitrogen and the phenolic oxygen. researchgate.netresearchgate.net The resulting metal complexes have potential applications in catalysis, for example, in oxidation reactions. nih.gov The ethyl group on the ligand backbone can influence the steric and electronic properties of the metal's coordination sphere, thereby tuning the catalytic activity and selectivity of the complex. biointerfaceresearch.com
| Ligand Type Derived from Precursor | Coordinating Atoms | Potential Metal Ions | Potential Application Area |
|---|---|---|---|
| Schiff Base | Iminyl Nitrogen, Phenolic Oxygen (N, O) | Cu(II), Ni(II), Co(II), Zn(II), Rh(I) | Homogeneous Catalysis, Materials Synthesis |
| Direct Coordination | Amino Nitrogen, Phenolic Oxygen (N, O) | Pd(II), Pt(II), Ru(III) | Catalysis, Specialty Pigments |
The specific chemical structure of this compound can be leveraged to impart desired properties to polymers. The introduction of substituents onto the polymer backbone is a common strategy to modify material characteristics.
Mechanical Properties and Solubility : The non-coplanar structure induced by the ortho-amino and meta-ethyl groups can disrupt polymer chain packing. This disruption often leads to increased solubility of the resulting polymers in organic solvents, a significant advantage for processing and film casting. researchgate.net While disrupting packing might slightly reduce tensile strength compared to highly ordered polymers, it can enhance toughness and flexibility.
| Structural Feature | Effect on Polymer Chain | Impact on Material Property |
|---|---|---|
| Aromatic Backbone | Rigidity and π-π stacking | Enhances thermal stability and mechanical strength |
| Ethyl Group (-CH2CH3) | Increases free volume, steric hindrance | Improves solubility, may increase flexibility |
| Ortho-Amino-Hydroxyl Groups | Creates kinks in the polymer chain | Disrupts chain packing, enhancing solubility |
Advanced Analytical Chemistry Research
The unique electronic and structural characteristics of the this compound scaffold make it a candidate for the development of new analytical tools.
The aminophenol moiety is a key component in various sensing platforms. The amino group can act as a reaction site for analyte binding, leading to a detectable change in the molecule's properties, such as its fluorescence or electrochemical behavior.
Fluorescent Probes : While direct examples using this compound are specific, the general principle is well-established with similar structures like 2-aminobiphenyls. These compounds can undergo reactions, such as diazotization, with specific analytes like nitric oxide surrogates (e.g., N₂O₃) to form highly fluorescent products. nih.gov The amino group of this compound could similarly be functionalized to create a "turn-on" fluorescent probe, where the reaction with a target analyte forms a new, conjugated system that emits light.
Electrochemical Sensors : The phenol (B47542) group is electrochemically active and can be oxidized at an electrode surface. electrochemsci.org A sensor surface modified with this compound or a polymer derived from it could be used for the detection of specific analytes. The binding of a target molecule to the aminophenol scaffold could alter the oxidation potential or current, providing a measurable signal. nih.govmdpi.com
| Probe/Reagent Type | Key Functional Group | Potential Detection Mechanism | Potential Target Analyte |
|---|---|---|---|
| Fluorescent Probe | Amino Group (-NH2) | Analyte-induced cyclization/condensation to form a fluorophore | Reactive Nitrogen Species (e.g., NO, N₂O₃), Aldehydes |
| Electrochemical Sensor | Phenol Group (-OH) | Shift in oxidation potential upon analyte binding | Metal Ions, pH, Small Biomolecules |
Future Research Directions and Emerging Paradigms
Exploration of Uncharted Synthetic Routes and Methodologies
The future of synthesizing 2-Amino-3-ethyl-phenol and its analogs lies in the development of more efficient, sustainable, and versatile chemical strategies. While classical methods such as the reduction of 2-nitro-3-ethylphenol are effective, researchers are now looking towards more advanced and atom-economical approaches.
One of the most promising areas is the use of transition metal-catalyzed C-H amination . This method allows for the direct introduction of an amino group onto the aromatic ring of 3-ethylphenol (B1664133), bypassing the need for pre-functionalization with a nitro group. Rhodium-based catalysts, for instance, have shown efficacy in the amination of phenols, offering a direct and redox-neutral pathway to aminophenols with water as the only byproduct. organic-chemistry.orgresearchgate.net Future research will likely focus on adapting these catalytic systems for the regioselective amination of 3-ethylphenol to yield this compound, optimizing reaction conditions, and exploring a broader range of catalysts to enhance yield and selectivity.
Another innovative approach is the exploration of chemoenzymatic synthesis . This methodology combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis. For instance, a cascade reaction involving the enzymatic conversion of a nitroaromatic compound to a hydroxylamine, followed by a mutase-catalyzed rearrangement, could offer a green and highly specific route to ortho-aminophenols. acs.org The application of such biocatalytic systems to produce this compound from a suitable precursor could significantly improve the sustainability of its production.
Furthermore, novel cascade reactions are being developed for the synthesis of highly substituted meta-aminophenol derivatives, which could be adapted for the synthesis of ortho-isomers like this compound. nih.gov These one-pot reactions, often catalyzed by copper, involve complex rearrangements and additions to construct the aminophenol core efficiently. nih.gov The exploration of similar cascade strategies starting from readily available materials could unveil new and powerful synthetic routes.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Catalytic C-H Amination | Atom economy, reduced steps | Catalyst development, regioselectivity |
| Chemoenzymatic Synthesis | High selectivity, green chemistry | Enzyme discovery and engineering |
| Novel Cascade Reactions | High efficiency, molecular complexity | Reaction design, catalyst optimization |
Rational Design of Derivatives with Enhanced and Selective Activities
The structural scaffold of this compound, with its reactive amino and hydroxyl groups, provides a versatile platform for the rational design of new molecules with tailored biological activities. The future in this domain will be heavily reliant on a synergistic approach combining synthetic chemistry with computational modeling and biological screening.
A significant area of interest is the development of novel therapeutic agents . Research on other aminophenol derivatives has revealed their potential as antimicrobial, antidiabetic, and even anticancer agents. nih.govmdpi.comnih.gov For example, Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum antimicrobial activity and significant inhibition of enzymes like amylase and glucosidase. mdpi.com Future research on this compound could involve the synthesis of a library of its derivatives, such as Schiff bases, amides, and esters, followed by systematic screening for various biological activities.
Structure-Activity Relationship (SAR) studies , supported by molecular docking , will be crucial in this endeavor. nih.gov By correlating the structural modifications of this compound derivatives with their biological effects, researchers can identify key structural features responsible for activity and selectivity. Computational tools can be used to predict the binding of these derivatives to specific biological targets, such as enzymes or DNA, thereby guiding the design of more potent and selective molecules. researchgate.net For instance, the discovery of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of programmed cell death, highlights the potential for designing novel drugs for diseases like ischemia-reperfusion injury. nih.gov
The design of paracetamol analogues from para-aminophenol derivatives to create safer antipyretic and analgesic drugs is an active area of research that could be extended to this compound. nih.gov By modifying the structure, it may be possible to develop new compounds with improved therapeutic profiles and reduced toxicity. nih.gov
| Derivative Class | Potential Biological Activity | Design Strategy |
| Schiff Bases | Antimicrobial, Antidiabetic | Synthesis and screening, SAR |
| Amides/Esters | Analgesic, Anti-inflammatory | Molecular docking, bioisosteric replacement |
| Novel Heterocycles | Anticancer, Antiviral | Combinatorial synthesis, high-throughput screening |
In-depth Mechanistic Dissection of Biological Interactions
A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is paramount for their future development. This requires a move beyond simple activity screening to a more nuanced investigation of their mechanisms of action.
One key area of future research is the study of DNA interactions . Some aminophenol derivatives have been shown to bind to DNA, suggesting their potential as anticancer agents. nih.govmdpi.com Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to study the binding of this compound derivatives to DNA, while molecular dynamics simulations can provide insights into the specific binding modes and interactions at the atomic level. nih.gov
Another important avenue is the investigation of enzyme inhibition . Many drugs exert their effects by inhibiting specific enzymes. Computational methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can be used to model the interaction of this compound derivatives with the active sites of target enzymes, elucidating the mechanism of inhibition. nih.gov This knowledge is critical for the rational design of more potent and selective enzyme inhibitors for various diseases. mdpi.com
Furthermore, understanding the prooxidant and antioxidant properties of this compound derivatives is crucial. While phenols are often known for their antioxidant properties, some aminophenols can also exhibit prooxidant activity, which could be harnessed for therapeutic purposes, such as in cancer therapy. researchgate.net Detailed studies on the redox chemistry of these compounds and their effects on cellular oxidative stress will be essential.
Integration into Novel Technological and Biotechnological Applications
The unique chemical properties of this compound and its derivatives open up possibilities for their use in a variety of advanced technological and biotechnological applications, moving beyond their traditional role as synthetic intermediates.
In the field of biosensors , aminophenol derivatives are being explored for the development of highly sensitive and selective electrochemical sensors. scirp.org For example, polymers of aminophenols, such as poly(o-aminophenol), can be used to immobilize enzymes on electrode surfaces for the detection of biomolecules like glucose. scirp.org Future research could focus on the electropolymerization of this compound and the incorporation of the resulting polymer into biosensor platforms. The functionalization of nanomaterials, such as carbon nanotubes and silver nanoparticles, with this compound derivatives could also lead to the development of novel sensing materials with enhanced performance. rsc.orgtandfonline.com
The development of advanced materials is another exciting frontier. The ability of aminophenols to be polymerized and to interact with nanoparticles suggests their potential use in creating novel hybrid materials with unique electronic and optical properties. mdpi.com These materials could find applications in areas such as coatings, conductive polymers, and functionalized nanoparticles for drug delivery or catalysis. kajay-remedies.commdpi.com
In biotechnology , the functionalization of biomolecules and surfaces with aminophenol derivatives is an emerging area. For example, laccase-catalyzed functionalization of phenol-modified carbon nanotubes demonstrates a green chemistry approach to creating new biomaterials. rsc.org Similarly, the ability of tyrosinase immobilized on magnetic nanoparticles to degrade phenols in wastewater points to the potential for developing biocatalysts for environmental remediation based on aminophenol chemistry. nih.gov
| Application Area | Specific Example | Future Research Direction |
| Biosensors | Enzyme-based glucose sensors | Electropolymerization of this compound |
| Advanced Materials | Conductive polymers | Synthesis of novel hybrid materials |
| Biotechnology | Biocatalysis for bioremediation | Immobilization of enzymes on functionalized surfaces |
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-ethyl-phenol, and how can purity be optimized?
this compound can be synthesized via reductive amination of 3-ethyl-2-nitro-phenol using catalysts like palladium on carbon (Pd/C) under hydrogen gas. To optimize purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolation. Crystallization from ethanol/water (1:3 v/v) yields >95% purity, confirmed by HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile) .
Q. What spectroscopic methods are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR (DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.1 ppm, ethyl group at δ 1.2–1.4 ppm).
- FT-IR : Peaks at ~3350 cm (N-H stretch) and 1250 cm (C-O phenolic).
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H] (expected m/z: 151.1). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (dust/vapor).
- Spill Management : Neutralize with 10% acetic acid, then adsorb with vermiculite.
- Storage : In amber glass under nitrogen at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
Discrepancies in bond angles or torsion angles (e.g., C-N-C vs. C-O-C) can arise from polymorphic variations. Use SHELXL for refinement against high-resolution X-ray data (λ = 0.71073 Å, Mo Kα radiation). Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding networks) .
Q. What strategies are effective for studying this compound’s interaction with amyloid-beta (Aβ) peptides in Alzheimer’s disease models?
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be analyzed?
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects.
- Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Control for Redox Activity : Pre-treat with antioxidants (e.g., ascorbic acid) to rule out false positives in oxidase assays .
Q. What advanced techniques are used to probe this compound’s role in coordination chemistry?
- X-ray Absorption Spectroscopy (XAS) : Analyze metal-ligand bonds (e.g., Cu complexes at the K-edge).
- EPR Spectroscopy : Detect paramagnetic species in Cu/Fe complexes (g-values ~2.1–2.3).
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict stability of chelates .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value | Method |
|---|---|---|
| Space Group | P2/c | SHELXL |
| Unit Cell (Å) | a=8.21, b=12.34, c=10.56 | X-ray diffraction |
| R-factor (%) | 3.81 | Refinement |
Q. Table 2. Enzyme Inhibition Data (IC)
| Enzyme | IC (µM) | Assay Type |
|---|---|---|
| Tyrosinase | 23.4 ± 1.2 | Spectrophotometric |
| HIV-1 Protease | 45.6 ± 3.8 | Fluorometric |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
